ITK inhibitor 6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H24F2N4O2 |
|---|---|
Peso molecular |
486.5 g/mol |
Nombre IUPAC |
N-[2-[[6-benzyl-2-[6-(difluoromethyl)-1H-indazol-3-yl]-1H-indol-4-yl]oxy]ethyl]prop-2-enamide |
InChI |
InChI=1S/C28H24F2N4O2/c1-2-26(35)31-10-11-36-25-14-18(12-17-6-4-3-5-7-17)13-22-21(25)16-24(32-22)27-20-9-8-19(28(29)30)15-23(20)33-34-27/h2-9,13-16,28,32H,1,10-12H2,(H,31,35)(H,33,34) |
Clave InChI |
DHHJVKCNCRIXRE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ITK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ITK Inhibitor 6, a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK). This document details the core mechanism, relevant signaling pathways, quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound, also identified as compound 43 in its discovery publication, is a potent and selective ATP-competitive inhibitor of ITK. Its primary mechanism of action involves docking into the ATP-binding site of the ITK enzyme, thereby preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the signal transduction cascade originating from the T-cell receptor (TCR), leading to a reduction in T-cell activation and proliferation.
The inhibitor's efficacy is demonstrated by its ability to suppress the phosphorylation of key signaling molecules downstream of ITK, namely Phospholipase Cγ1 (PLCγ1) and Extracellular signal-regulated kinases 1 and 2 (ERK1/2). By inhibiting these crucial steps, this compound modulates T-cell mediated immune responses.
ITK Signaling Pathway and Point of Inhibition
The following diagram illustrates the ITK signaling pathway in T-cells and highlights the point of intervention by this compound.
Introduction to ITK and Its Role in T-Cell Signaling
An In-depth Technical Guide to the Discovery and Synthesis of ITK Inhibitor 6 (Compound 43)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent and selective covalent inhibitor of Interleukin-2 (B1167480) inducible T-cell kinase (ITK), designated as this compound (also referred to as compound 43). This indolylindazole-based inhibitor demonstrates significant potential as a chemical probe for studying ITK functions and as a lead compound for the development of novel therapeutics for T-cell mediated diseases.
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family. It is predominantly expressed in T-cells, natural killer (NK) cells, and mast cells. ITK plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This activation leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling cascades involving calcium mobilization and the activation of transcription factors such as NFAT, NF-κB, and AP-1. These signaling events are critical for T-cell activation, proliferation, differentiation, and cytokine production. Given its central role in T-cell function, ITK has emerged as an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies.
The ITK Signaling Pathway
The signaling cascade initiated by TCR activation and mediated by ITK is a complex process involving multiple protein-protein interactions and phosphorylation events. A simplified representation of this pathway is illustrated below.
Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) activation.
Discovery of this compound (Compound 43)
This compound was developed as part of a structure-based drug design campaign focused on creating potent and selective covalent inhibitors of ITK. The core scaffold is an indolylindazole moiety, which was optimized for binding to the ATP-binding pocket of ITK. A key feature of this inhibitor is the presence of an acrylamide (B121943) warhead, which forms a covalent bond with a non-catalytic cysteine residue (Cys442) within the ITK active site, leading to irreversible inhibition.
Quantitative Data
The inhibitory activity of this compound (compound 43) was assessed against a panel of kinases to determine its potency and selectivity. The results are summarized in the table below.
| Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| JAK3 | 320 |
| EGFR | 2360 |
| LCK | 155 |
| Data sourced from Wang et al., 2020.[1] |
In cellular assays, this compound demonstrated potent inhibition of the phosphorylation of downstream signaling molecules PLCγ1 and ERK1/2 in Jurkat T-cells.[1]
Experimental Protocols
General Synthesis of Indolylindazole Core
The synthesis of the indolylindazole core of this compound involves a multi-step process. A generalized workflow is depicted below. The specific reagents and conditions can be found in the primary literature.[1]
Caption: General synthetic workflow for this compound.
Detailed Synthesis of a Key Intermediate (as an example):
To a solution of the starting indole in an appropriate solvent (e.g., DMF), a suitable protecting group is introduced. The protected indole then undergoes a series of reactions, such as Vilsmeier-Haack formylation, followed by condensation with a substituted hydrazine (B178648) to form the indazole ring. Subsequent deprotection and coupling with the acrylamide side chain yield the final product.
For the complete and detailed synthetic procedures, including characterization data (¹H NMR, ¹³C NMR, HRMS), please refer to the experimental section of the primary publication by Wang et al. (2020).[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against ITK and other kinases was determined using a radiometric assay (e.g., ADP-Glo™ Kinase Assay).
-
Reagents: Recombinant human ITK enzyme, kinase buffer, ATP, substrate peptide, and the test compound (this compound).
-
Procedure:
-
The test compound is serially diluted in DMSO and then added to the kinase reaction buffer.
-
The ITK enzyme is added, and the mixture is incubated for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Western Blot Analysis
To assess the effect of this compound on downstream signaling in a cellular context, Western blotting was performed.
-
Cell Culture and Treatment: Jurkat T-cells are cultured under standard conditions. The cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Cell Stimulation: The cells are then stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membranes are blocked and then incubated with primary antibodies specific for phosphorylated PLCγ1 (p-PLCγ1), total PLCγ1, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH). Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.
Structure-Activity Relationship (SAR)
The development of this compound was guided by a detailed SAR study. Key findings from the study by Wang et al. include:
-
The indolylindazole scaffold provides a rigid and favorable geometry for binding to the hinge region of the ITK active site.
-
The acrylamide moiety is crucial for the covalent and irreversible mode of inhibition by reacting with Cys442.
-
Substitutions on the indole and indazole rings were systematically explored to optimize potency and selectivity. A computational study suggested that both edge-to-face π-π interactions with Phe437 and the dihedral torsion angle of the inhibitor contribute significantly to its potency.[1]
Conclusion
This compound (compound 43) is a highly potent and selective covalent inhibitor of ITK. Its discovery and detailed characterization provide a valuable tool for the scientific community to further investigate the role of ITK in health and disease. The synthetic route is well-defined, and the biological evaluation methods are robust. This inhibitor represents a promising starting point for the development of next-generation therapeutics targeting T-cell mediated pathologies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on published research. The experimental protocols provided are summaries and should not be used without consulting the detailed procedures in the primary literature.
References
In-Depth Technical Guide: Biological Activity of ITK Inhibitor Compound 43
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of ITK inhibitor 6 (compound 43), a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK). This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Biological Data
The inhibitory activity of compound 43 has been characterized against ITK and other kinases, demonstrating its potency and selectivity. Furthermore, its anti-proliferative effects have been assessed across various cell lines.
Table 1: Kinase Inhibitory Potency of Compound 43
| Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| JAK3 | 320 |
| EGFR | 2360 |
| LCK | 155 |
Data sourced from Wang X, et al. Eur J Med Chem. 2020.[1]
Table 2: Anti-proliferative Activity of Compound 43
| Cell Line | GI50 (µM) |
| Jurkat | 5.1 |
| MOLT-4 | 3.7 |
| CCRF-CEM | 3.4 |
| H9 | 5.4 |
| HEK-293T | 19 |
Data sourced from Wang X, et al. Eur J Med Chem. 2020.[1]
Mechanism of Action and Signaling Pathway
ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, a signaling cascade is initiated, leading to the activation of downstream effectors such as Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK). Compound 43 exerts its effect by inhibiting ITK, thereby blocking the phosphorylation of PLCγ1 and ERK1/2.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of ITK inhibitor compound 43.
In Vitro Kinase Inhibition Assay
A likely method for determining the IC50 values is a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To determine the concentration of Compound 43 that inhibits 50% of ITK kinase activity.
Materials:
-
Recombinant human ITK enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Compound 43
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Compound 43 in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations.
-
Reagent Preparation: Prepare the kinase/antibody mix and the tracer solution in assay buffer at the recommended concentrations.
-
Assay Assembly:
-
Add 5 µL of the diluted Compound 43 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Anti-proliferative Assay
The anti-proliferative activity of Compound 43 was likely assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To determine the concentration of Compound 43 that causes a 50% reduction in the growth of various cell lines (GI50).
Materials:
-
Jurkat, MOLT-4, CCRF-CEM, H9, and HEK-293T cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound 43
-
CellTiter-Glo® Reagent
-
96-well opaque-walled microplates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of Compound 43 to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 value.
Western Blot for PLCγ1 and ERK1/2 Phosphorylation
Objective: To qualitatively or semi-quantitatively assess the inhibition of PLCγ1 and ERK1/2 phosphorylation by Compound 43 in a cellular context.
Materials:
-
Jurkat T-cells
-
Compound 43
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer
-
Primary antibodies (anti-phospho-PLCγ1, anti-total-PLCγ1, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Pre-incubate Jurkat cells with various concentrations of Compound 43 or DMSO for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 10-15 minutes) to induce T-cell activation and phosphorylation of PLCγ1 and ERK1/2.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
References
The Role of ITK Inhibitor 6 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Predominantly expressed in T-cells, ITK is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLCγ1). This phosphorylation event is pivotal for initiating a cascade of intracellular signals, including calcium mobilization and the activation of transcription factors, which are essential for T-cell activation, proliferation, differentiation, and cytokine production. Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of immune-mediated diseases, including autoimmune disorders and certain T-cell malignancies.
This technical guide focuses on a specific potent and selective ITK inhibitor, designated as ITK inhibitor 6. We will delve into its mechanism of action in modulating T-cell activation, present its quantitative inhibitory and antiproliferative data, provide detailed experimental methodologies for its characterization, and visualize the key signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound against its primary target, ITK, and other related kinases was determined through in vitro kinase assays. Furthermore, its anti-proliferative effects on various T-cell leukemia cell lines were assessed. The quantitative data from these assays are summarized below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| LCK | 155 |
| JAK3 | 320 |
| EGFR | 2360 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Anti-proliferative Activity of this compound against T-Cell Lines
| Cell Line | GI50 (µM) |
| CCRF-CEM | 3.4 |
| Molt-4 | 3.7 |
| Jurkat | 5.1 |
| H9 | 5.4 |
| HEK 293T | 19 |
GI50 (Half-maximal growth inhibition) values represent the concentration of the inhibitor required to inhibit the cell growth by 50%.
The data clearly demonstrates that this compound is a highly potent inhibitor of ITK with an IC50 of 4 nM.[1] It also exhibits selectivity for ITK over other kinases such as BTK, LCK, JAK3, and EGFR.[1] The anti-proliferative data indicates that this compound effectively curtails the growth of various T-cell leukemia cell lines, with GI50 values in the low micromolar range.[1]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
T-Cell Receptor Signaling Pathway and ITK Inhibition
This diagram illustrates the simplified T-cell receptor (TCR) signaling cascade, highlighting the central role of ITK and the point of intervention for this compound.
References
Unveiling the Selectivity Profile of ITK Inhibitor 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of ITK inhibitor 6, a potent and selective covalent inhibitor of the Interleukin-2 inducible T-cell kinase (ITK). The following sections detail the quantitative inhibitory data, the experimental methodologies used for its characterization, and the relevant biological pathways.
Quantitative Inhibitory Profile
This compound, also referred to as compound 43, has been evaluated for its inhibitory activity against ITK and a panel of other kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%, are summarized below.
| Target Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| LCK | 155 |
| JAK3 | 320 |
| EGFR | 2360 |
Data sourced from Wang X, et al. Eur J Med Chem. 2020 Feb 1;187:111918.[1]
In addition to its biochemical potency, this compound has demonstrated cellular activity by inhibiting the phosphorylation of downstream signaling molecules PLCγ1 and ERK1/2.[1] It also exhibits anti-proliferative effects in various T-cell lines.
| Cell Line | GI50 (µM) |
| Jurkat | 5.1 |
| Molt-4 | 3.7 |
| CCRF-CEM | 3.4 |
| H9 | 5.4 |
| HEK293T | 19 |
GI50 represents the concentration for 50% growth inhibition. Data sourced from MedChemExpress, citing Wang X, et al. 2020.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the IC50 values of this compound against ITK and other kinases using a luminescence-based assay.
Principle: The assay quantifies the amount of ATP remaining in the reaction mixture following the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and inhibition of the kinase results in a higher luminescent signal.
Materials and Reagents:
-
Recombinant human kinases (ITK, BTK, LCK, JAK3, EGFR)
-
Appropriate kinase-specific peptide substrates
-
This compound (Compound 43)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettors
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold serial dilution is recommended.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to the wells of the microplate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the recombinant kinase and the specific peptide substrate to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction: Add a solution of ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for each respective kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
Detection:
-
Add the luminescent kinase assay reagent to each well to stop the kinase reaction and initiate the ATP detection reaction.
-
Incubate at room temperature as per the manufacturer's instructions to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with a potent, broad-spectrum kinase inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay for Phosphorylation of PLCγ1 and ERK1/2
This protocol describes the use of Western blotting to assess the inhibitory effect of this compound on the phosphorylation of downstream signaling proteins in a cellular context.
Principle: Jurkat cells, a human T-lymphocyte cell line, are stimulated to activate the T-cell receptor (TCR) signaling pathway, leading to the phosphorylation of PLCγ1 and ERK1/2. The cells are pre-treated with this compound, and the level of phosphorylated proteins is quantified by Western blot analysis.
Materials and Reagents:
-
Jurkat cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Compound 43)
-
TCR stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PLCγ1, anti-total-PLCγ1, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed the cells in a multi-well plate and serum-starve for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce TCR signaling.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-PLCγ1 and anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated proteins and normalize them to the corresponding total protein levels and the loading control.
-
Compare the levels of phosphorylated proteins in the inhibitor-treated samples to the stimulated vehicle control to determine the extent of inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflows
ITK Signaling Pathway
Caption: ITK signaling pathway downstream of the T-cell receptor (TCR).
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: General workflow for determining kinase inhibitor selectivity.
References
In-Depth Technical Guide: The Impact of ITK Inhibitor 6 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR). Its pivotal role in T-cell activation, differentiation, and proliferation has positioned it as a compelling therapeutic target for a spectrum of immune-mediated disorders, including allergic diseases, autoimmune conditions, and certain T-cell malignancies. This technical guide provides a comprehensive overview of a potent and selective ITK inhibitor, designated as ITK inhibitor 6 (compound 43), and a related compound, ITK-IN-6. We will delve into their effects on cytokine production, present available quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways.
Core Mechanism of Action: ITK Signaling and its Inhibition
Upon TCR engagement, ITK is recruited to the cell membrane and activated through phosphorylation. Activated ITK, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This initiates a signaling cascade leading to the generation of second messengers, diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which ultimately results in the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1. These transcription factors orchestrate the expression of a wide array of genes, including those encoding key cytokines that drive T-cell differentiation and effector functions.
This compound and similar compounds act by competitively binding to the ATP-binding pocket of the ITK kinase domain, thereby preventing its catalytic activity. This blockade of ITK-mediated signaling effectively dampens downstream events, leading to a reduction in the production of pro-inflammatory cytokines.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the available quantitative data on the inhibitory activities of this compound (compound 43) and ITK-IN-6.
Table 1: Kinase Inhibitory Activity of this compound (compound 43)
| Target Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| JAK3 | 320 |
| EGFR | 2360 |
| LCK | 155 |
This data highlights the high potency and selectivity of this compound for ITK over other related kinases.
Table 2: Antiproliferative Activity of this compound (compound 43)
| Cell Line | GI50 (µM) |
| Jurkat | 5.1 |
| Molt-4 | 3.7 |
| CCRF-CEM | 3.4 |
| H9 | 5.4 |
| HEK 293 T | 19 |
These values indicate the concentration required to inhibit the growth of various T-cell leukemia and other cell lines by 50%.
Table 3: Inhibitory Activity of ITK-IN-6
| Parameter | Value | Cell Line |
| Kd | 387 nM | - |
| IL-2 IC50 | 494 nM | Jurkat |
Mandatory Visualizations
Signaling Pathway
References
Preliminary Studies on ITK Inhibitor 6 in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary immunological studies on Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitor 6. The document is structured to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to ITK and its Role in Immunology
Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C gamma 1 (PLCγ1). This activation leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling pathways involving calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells). These pathways are essential for T-cell activation, proliferation, differentiation, and cytokine production.
Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a variety of immune-mediated diseases, including allergic asthma, autoimmune disorders, and T-cell malignancies. Inhibition of ITK can modulate T-cell responses, particularly by attenuating the functions of T-helper 2 (Th2) and T-helper 17 (Th17) cells, which are implicated in the pathophysiology of numerous inflammatory conditions.
Quantitative Data for ITK Inhibitor 6
This compound, also referred to as ITK-IN-6 and compound 43, is a potent and selective inhibitor of ITK. The following table summarizes the key quantitative data from preliminary studies.
| Parameter | Value | Cell/System | Notes |
| Binding Affinity (Kd) | 387 nM | Purified ITK Kinase Domain | Direct binding to the ITK kinase domain. |
| IC50 (ITK) | 4 nM | In vitro kinase assay | Demonstrates high potency against the target enzyme. |
| IC50 (IL-2 Production) | 494 nM | Jurkat T-cells | Inhibition of a key cytokine produced upon T-cell activation.[1] |
| Inhibition of Transcriptional Activity | 62.27% inhibition | Jurkat-NFAT-Luc stable cell line | Measured at a concentration of 2.5 µM after 24 hours.[1] |
| Selectivity Profile (IC50) | In vitro kinase assays | ||
| - BTK | 133 nM | ||
| - JAK3 | 320 nM | ||
| - EGFR | 2360 nM | ||
| - LCK | 155 nM |
Table 1: Summary of Quantitative Data for this compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approach to characterizing ITK inhibitors, the following diagrams have been generated using the DOT language.
Caption: ITK signaling pathway and the point of intervention by this compound.
Caption: General experimental workflow for the characterization of an ITK inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preliminary studies of ITK inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of ITK.
-
Materials:
-
Recombinant human ITK enzyme.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 2 mM MnCl₂).
-
ATP.
-
Substrate (e.g., a synthetic peptide).
-
This compound (serially diluted).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add the recombinant ITK enzyme to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Jurkat T-cell IL-2 Production Assay
This cellular assay assesses the inhibitor's ability to block T-cell activation by measuring the production of IL-2.
-
Materials:
-
Jurkat T-cells.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin).
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation.
-
This compound.
-
96-well cell culture plates.
-
Human IL-2 ELISA kit.
-
-
Procedure:
-
Culture Jurkat T-cells in complete RPMI medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Stimulate the cells by adding a combination of anti-CD3 and anti-CD28 antibodies.
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of IL-2 production.
-
Intracellular Calcium Mobilization Assay
This assay measures the inhibitor's effect on the increase in intracellular calcium concentration following TCR stimulation.
-
Materials:
-
Jurkat T-cells or primary T-cells.
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Anti-CD3 antibody or other TCR stimulants.
-
This compound.
-
Flow cytometer or fluorescence plate reader.
-
-
Procedure:
-
Harvest and wash the T-cells, then resuspend them in loading buffer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) by incubating at 37°C in the dark for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Acquire a baseline fluorescence reading using a flow cytometer or plate reader.
-
Add the TCR stimulant (e.g., anti-CD3 antibody) to the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence intensity relative to the baseline to determine the extent of calcium mobilization.
-
Compare the calcium flux in inhibitor-treated cells to that of the control to assess the inhibitory effect.
-
T-Helper Cell Differentiation Assay
This assay evaluates the impact of the inhibitor on the differentiation of naïve CD4+ T-cells into different T-helper subsets (e.g., Th1, Th2, Th17).
-
Materials:
-
Naïve CD4+ T-cells isolated from peripheral blood or spleen.
-
T-cell activation reagents (anti-CD3 and anti-CD28 antibodies).
-
Cytokines and blocking antibodies for directing differentiation into specific lineages (e.g., IL-12 and anti-IL-4 for Th1; IL-4 and anti-IFN-γ for Th2; TGF-β, IL-6, anti-IL-4, and anti-IFN-γ for Th17).
-
This compound.
-
Cell culture plates and complete T-cell culture medium.
-
Flow cytometry antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17).
-
-
Procedure:
-
Isolate naïve CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Coat cell culture plates with anti-CD3 and anti-CD28 antibodies.
-
Plate the naïve T-cells in the antibody-coated wells.
-
Add the appropriate cytokine and antibody cocktails for the desired T-helper lineage differentiation, along with different concentrations of this compound or vehicle.
-
Culture the cells for 3-5 days.
-
On the final day, re-stimulate the cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and perform intracellular cytokine staining for lineage-specific markers (IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17).
-
Analyze the percentage of cells expressing each cytokine by flow cytometry to determine the effect of the inhibitor on T-helper cell differentiation.
-
Conclusion
The preliminary data on this compound demonstrate its high potency and selectivity for ITK, translating to effective inhibition of T-cell activation and function in cellular assays. Its ability to modulate key immunological pathways, such as IL-2 production and calcium mobilization, underscores its potential as a therapeutic agent for immune-mediated diseases. The experimental protocols provided herein offer a robust framework for the further characterization of this and other ITK inhibitors. Future studies should focus on in vivo efficacy in relevant disease models to fully elucidate the therapeutic potential of this compound.
References
ITK Inhibitor 6: A Potent and Selective Therapeutic Agent for T-Cell Mediated Diseases
Abstract: Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the signaling pathways of T-cells, making it a prime target for therapeutic intervention in a variety of immune-mediated disorders and certain cancers.[1] ITK inhibitor 6, also known as compound 43, is a potent and selective covalent inhibitor that has demonstrated significant efficacy in preclinical studies.[2] By docking into the ATP-binding site of ITK, it effectively blocks downstream signaling cascades, including the phosphorylation of key molecules like PLCγ1 and ERK1/2.[2][3] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation, positioning it as a promising candidate for further drug development.
Introduction to Interleukin-2-inducible T-cell Kinase (ITK)
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][4] It plays a pivotal role in T-cell receptor (TCR) signaling, a process fundamental to T-cell activation, proliferation, and differentiation.[5][6] Specifically, ITK is involved in driving the development of T helper 2 (Th2), Th9, and Th17 cell responses, which control the expression of various pro-inflammatory cytokines.[1][5]
Given its central role in T-cell function, the dysregulation of ITK has been implicated in the pathogenesis of autoimmune diseases, such as asthma and inflammatory bowel disease, as well as in T-cell malignancies.[1][4][7] Consequently, inhibiting ITK presents an attractive therapeutic strategy to modulate overactive T-cell responses in these conditions.[7]
The ITK Signaling Pathway
The activation of ITK is a crucial step in the signal transduction cascade initiated by the T-cell receptor (TCR). Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, a series of intracellular events unfolds.[4] The process begins with the activation of Lymphocyte-specific protein tyrosine kinase (LCK), which then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[4][5]
ITK is recruited to this signaling complex at the plasma membrane, where it is subsequently phosphorylated and activated by LCK.[4] Activated ITK then phosphorylates its primary downstream target, Phospholipase C gamma 1 (PLCγ1).[4] This phosphorylation of PLCγ1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[4] Simultaneously, DAG activates Protein Kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway, which in turn activates transcription factors like Activator Protein 1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[4][5] The nuclear translocation of these transcription factors ultimately drives the expression of genes essential for T-cell activation and cytokine production.[5] this compound intervenes early in this cascade by preventing the activation of ITK itself.
This compound: A Profile
This compound (also referred to as compound 43 in scientific literature) is a covalent inhibitor from the indolylindazole class.[2] It is characterized by its high potency and selectivity for ITK. The inhibitor functions by docking into the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets.[2] Preclinical data confirm that this compound effectively inhibits the phosphorylation of both PLCγ1 and ERK1/2, key mediators of the T-cell activation signal.[2][3]
Quantitative Efficacy Data
The efficacy of this compound has been quantified through in vitro kinase assays to determine its selectivity and cellular assays to measure its antiproliferative effects.
In Vitro Kinase Selectivity
The selectivity of an inhibitor is crucial for minimizing off-target effects. This compound was tested against a panel of kinases to determine its half-maximal inhibitory concentration (IC50). The data show a high degree of selectivity for ITK over other related kinases.[2][3]
| Kinase Target | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| LCK | 155 |
| JAK3 | 320 |
| EGFR | 2360 |
| Table 1: IC50 values of this compound against a panel of kinases, demonstrating its high potency and selectivity for ITK.[2][3] |
Cellular Antiproliferative Activity
The ability of this compound to suppress the growth of various T-cell leukemia and lymphoma cell lines was evaluated. The half-maximal growth inhibition (GI50) values indicate potent antiproliferative activity against multiple malignant T-cell lines.[2]
| Cell Line | Cell Type | GI50 (µM) |
| CCRF-CEM | T-cell ALL | 3.4 |
| Molt-4 | T-cell ALL | 3.7 |
| Jurkat | T-cell Leukemia | 5.1 |
| H9 | T-cell Lymphoma | 5.4 |
| HEK 293T | Non-hematopoietic | 19 |
| Table 2: Antiproliferative activity of this compound across various human cell lines. The lower GI50 values in T-cell lines highlight its targeted effect.[2] |
Therapeutic Potential
The data strongly support the therapeutic potential of this compound in two main areas:
-
T-cell Malignancies: ITK is frequently upregulated and aberrantly activated in T-cell cancers.[4] The potent antiproliferative activity of this compound against multiple T-cell lymphoma and leukemia cell lines suggests its potential as a direct anticancer agent for these diseases.[2]
-
Autoimmune and Inflammatory Diseases: In conditions characterized by an overactive T-cell response, such as rheumatoid arthritis, psoriasis, and asthma, ITK inhibitors can dampen the pathological immune activity.[1][7] By blocking T-cell activation and proliferation, this compound could serve as a targeted, non-steroidal immunomodulatory agent.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity and its inhibition.[8]
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 1% in the final reaction mixture.[8]
-
Reaction Setup: In the wells of a white, opaque 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control.[8]
-
Enzyme/Substrate Addition: Add 10 µL of a 2X mixture containing purified recombinant ITK enzyme and a specific peptide substrate prepared in kinase assay buffer. Pre-incubate the plate for 10 minutes at room temperature.[8]
-
Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for ITK.[8]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation: Add 50 µL of Kinase-Glo® Reagent to each well. This converts the ADP generated during the kinase reaction into a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Cellular Antiproliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed T-cell lines (e.g., Jurkat, Molt-4) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for inhibition.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well, which measures ATP content as an indicator of metabolically active cells.
-
Data Acquisition: After a brief incubation, measure the luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the GI50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that this compound blocks the phosphorylation of its downstream targets, PLCγ1 and ERK1/2, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture Jurkat T-cells and starve them of serum for several hours. Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
TCR Stimulation: Stimulate the T-cell receptor by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately place the plates on ice, wash the cells with cold PBS, and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-PLCγ1, total PLCγ1, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. The intensity of the phospho-protein bands relative to the total protein and loading control will indicate the degree of inhibition.
Conclusion
This compound is a highly potent and selective molecule that effectively targets a key node in the T-cell activation pathway. Its demonstrated ability to inhibit ITK with nanomolar potency, block downstream signaling, and suppress the proliferation of malignant T-cells underscores its significant therapeutic potential.[2] The comprehensive data and detailed protocols presented in this guide provide a solid foundation for its continued investigation and development as a novel treatment for T-cell-driven cancers and autoimmune disorders. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile in vivo.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. | Semantic Scholar [semanticscholar.org]
- 7. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
The Antiproliferative Effects of the ITK/RLK Inhibitor PRN-694: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antiproliferative effects of PRN-694, a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK). This document details the mechanism of action, key experimental findings, and relevant protocols for studying the effects of this compound on T-cell signaling and proliferation.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK), members of the Tec family of non-receptor tyrosine kinases, are crucial mediators of intracellular signaling downstream of the T-cell receptor (TCR) and Fc receptors in T-cells and Natural Killer (NK) cells.[1][2] Their pivotal role in lymphocyte activation, proliferation, and differentiation makes them attractive therapeutic targets for a range of autoimmune diseases, inflammatory conditions, and T-cell malignancies.[2][3] PRN-694 is a novel, irreversible dual inhibitor of ITK and RLK that covalently binds to specific cysteine residues within the kinase domain of these enzymes, effectively blocking their activity.[1][3] This guide summarizes the key findings related to the antiproliferative effects of PRN-694 and provides detailed methodologies for its investigation.
Mechanism of Action and Signaling Pathway
PRN-694 exerts its antiproliferative effects by inhibiting the kinase activity of ITK and RLK.[1] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of key downstream pathways that drive T-cell proliferation and effector functions. ITK and RLK play a central role in this cascade by phosphorylating and activating Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa B (NF-κB), as well as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
By inhibiting ITK and RLK, PRN-694 effectively blocks the phosphorylation of PLCγ1, thereby abrogating the downstream signaling events required for T-cell activation and proliferation.[1][4]
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
The Role of ITK Inhibitor 6 in Autoimmune Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling. Its involvement in the differentiation and activation of T-helper cells, particularly Th2 and Th17 lineages, makes it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases. This technical guide focuses on a specific ITK inhibitor, designated as ITK inhibitor 6 (also known as compound 43), and explores its potential in the context of autoimmune disease models based on available preclinical data. While in-depth in vivo studies on this compound in autoimmune models are not yet widely published, this document synthesizes the existing in vitro data and provides a framework for its potential application and further investigation.
ITK Signaling Pathway
The inhibition of ITK is designed to modulate downstream signaling cascades that are crucial for T-cell function. Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn leads to the generation of second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). This cascade ultimately results in the activation of transcription factors such as NFAT and NF-κB, which are essential for cytokine production and T-cell proliferation and differentiation. By blocking ITK, this compound aims to attenuate these downstream events, thereby dampening the inflammatory response mediated by T-cells.
Foundational Research on Covalent ITK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research surrounding covalent inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), a critical non-receptor tyrosine kinase in the Tec family. ITK plays a pivotal role in T-cell receptor (TCR) signaling, making it a prime therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. This document provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols for the characterization of these inhibitors.
Introduction to Covalent ITK Inhibition
Interleukin-2 inducible T-cell kinase (ITK) is a key signaling molecule downstream of the T-cell receptor (TCR). Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C gamma 1 (PLCγ1). This initiates a cascade of downstream signaling events, including calcium mobilization and the activation of transcription factors like NFAT, leading to T-cell activation, proliferation, and cytokine production.
Covalent inhibitors of ITK form a stable, irreversible bond with a specific cysteine residue (Cys442) within the ATP-binding pocket of the kinase. This irreversible binding offers several advantages, including prolonged pharmacodynamic effects that can outlast the inhibitor's plasma half-life, enhanced potency, and the potential to overcome ATP competition. The design of targeted covalent inhibitors aims to combine a high-affinity reversible binding scaffold with a moderately reactive electrophilic "warhead" to achieve both potency and selectivity.
Quantitative Data on Covalent ITK Inhibitors
The potency and selectivity of covalent ITK inhibitors are characterized by various quantitative metrics, including the half-maximal inhibitory concentration (IC50) and the second-order rate constant (k_inact/K_I), which reflects the efficiency of covalent bond formation. The following tables summarize key data for prominent covalent ITK inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| PF-06465469 | ITK | Enzymatic | 2 | [1] |
| BTK | Enzymatic | 2 | [1] | |
| PLCγ Phosphorylation (Jurkat cells) | Cellular | 31 | ||
| IL-2 Production (Human Whole Blood) | Cellular | 48 | ||
| Ibrutinib | ITK | Not Specified | - | [2] |
| BTK | Enzymatic | 0.5 | [2] | |
| PRN694 | ITK | Enzymatic | 0.3 | [3] |
| RLK | Enzymatic | 1.3-1.4 | [3] | |
| TEC | Enzymatic | 3.3 | [3] | |
| BTK | Enzymatic | 17 | [3] | |
| BMX | Enzymatic | 17 | [3] | |
| JAK3 | Enzymatic | 30 | [3] | |
| BLK | Enzymatic | 125 | [3] | |
| ATI-2138 | ITK | Enzymatic | - | [4][5][6][7] |
| JAK3 | Enzymatic | - | [4][5][6][7] |
| Inhibitor | Target | k_inact/K_I (M⁻¹s⁻¹) | Reference(s) |
| Ibrutinib | EGFR | - | [8] |
| UNC10013 | SETDB1 | 1.04 x 10⁶ | [8] |
Signaling Pathways and Logical Workflows
Visualizing the intricate signaling cascades and the logical processes behind drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the ITK signaling pathway, the experimental workflow for characterizing covalent inhibitors, and the logical design process for these targeted molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of the dual ITK/JAK3 small molecule covalent inhibitor ATI-2138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Aclaris unveils positive data from trial of ATI-2138 [clinicaltrialsarena.com]
- 7. biospace.com [biospace.com]
- 8. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
ITK inhibitor 6 in vitro assay protocol
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1][2][3] Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-gamma 1 (PLCγ1).[1][2] This phosphorylation event is crucial for initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][2] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies.[3][4][5]
ITK inhibitor 6 (also referred to as compound 43) is a potent and selective inhibitor of ITK.[1][6][7] In vitro studies have demonstrated its ability to effectively suppress ITK activity and downstream signaling pathways, leading to antiproliferative effects in T-cell lines.[1][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) |
| ITK | 4 |
| LCK | 155 |
| BTK | 133 |
| JAK3 | 320 |
| EGFR | 2360 |
Source: MedChemExpress.[1][6][7]
Table 2: Antiproliferative Activity of this compound
| Cell Line | GI50 (µM) |
| Jurkat | 5.1 |
| Molt-4 | 3.7 |
| CCRF-CEM | 3.4 |
| H9 | 5.4 |
| HEK 293T | 19 |
Source: MedChemExpress.[6]
ITK Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated that leads to the activation of ITK.[2][3] The Src kinase Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex.[2] This recruits and activates ZAP-70, which in turn phosphorylates adaptor proteins like LAT and SLP-76.[2][3] ITK is recruited to this signaling complex at the plasma membrane and is subsequently phosphorylated and activated by Lck.[3] Activated ITK then phosphorylates and activates PLCγ1, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] This leads to calcium mobilization and activation of protein kinase C (PKC), culminating in T-cell activation, differentiation, and cytokine production.[1] this compound exerts its effect by binding to the ATP-binding site of ITK, thereby preventing the phosphorylation of its downstream substrates.[6]
Caption: ITK Signaling Pathway and the Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for ITK
This protocol is designed to determine the IC50 value of this compound using a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction. A generic kinase assay kit, such as the ADP-Glo™ Kinase Assay, is suitable for this purpose.[8][9][10][11]
Materials:
-
Recombinant Human Active ITK[8]
-
ITK Substrate (e.g., Myelin Basic Protein (MBP) or Poly(Glu,Tyr) 4:1)[8][9]
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]
-
DTT (Dithiothreitol)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Assay Buffer by diluting a 5X or 10X stock. Add fresh DTT to a final concentration of 50 µM.[8]
-
Prepare the ITK enzyme to the desired concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.
-
Prepare the substrate solution in 1X Kinase Assay Buffer.
-
Prepare a stock solution of ATP in water. The final ATP concentration in the assay should be close to the Km value for ITK, if known, or can be empirically determined.
-
Prepare a serial dilution of this compound in 1X Kinase Assay Buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is recommended. Also, prepare a vehicle control (DMSO).
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of the substrate solution to all wells.
-
Add 5 µL of the diluted ITK enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of 1X Kinase Assay Buffer.
-
-
Kinase Reaction:
-
Signal Detection:
-
Following the kinase reaction, proceed with the ADP detection steps as per the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" control background from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the In Vitro Biochemical Kinase Assay.
Protocol 2: Cellular Assay to Measure Inhibition of PLCγ1 Phosphorylation
This protocol describes a method to assess the ability of this compound to block the phosphorylation of its direct downstream target, PLCγ1, in a cellular context. Jurkat cells, a human T-lymphocyte cell line, are a suitable model for this assay.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783) and anti-total-PLCγ1
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment (gels, transfer system, developing reagents)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed the cells in a 6-well plate at a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
T-Cell Activation:
-
Stimulate the cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 5-15 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with cold PBS.
-
Lyse the cell pellets with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PLCγ1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe with an antibody against total PLCγ1 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-PLCγ1 and total PLCγ1 using densitometry software.
-
Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal for each sample.
-
Calculate the percent inhibition of PLCγ1 phosphorylation for each concentration of this compound relative to the stimulated vehicle control.
-
Caption: Workflow for the Cellular Assay of PLCγ1 Phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ITK Kinase Enzyme System Application Note [promega.sg]
- 11. promega.com [promega.com]
Application Notes and Protocols for ITK Inhibitor 6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of ITK Inhibitor 6 (also known as compound 43) in cell culture experiments. This potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK) serves as a valuable tool for studying T-cell signaling and for the development of therapeutics targeting immune-related disorders and T-cell malignancies.
Introduction
Interleukin-2 Inducible T-cell Kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells, NK cells, and mast cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C gamma 1 (PLCγ1). This phosphorylation event is critical for initiating downstream signaling pathways that lead to T-cell activation, proliferation, differentiation, and cytokine production. Dysregulation of ITK signaling is implicated in various autoimmune diseases and T-cell lymphomas, making it an attractive therapeutic target.
This compound is a selective and potent inhibitor of ITK. It has been shown to inhibit the phosphorylation of PLCγ1 and ERK1/2, key downstream effectors in the ITK signaling pathway.[1] These notes provide a summary of its activity and detailed protocols for its application in cell culture-based assays.
Data Presentation
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| ITK | 4 |
| BTK | 133 |
| JAK3 | 320 |
| EGFR | 2360 |
| LCK | 155 |
Data from MedChemExpress product information, referencing Wang X, et al. Eur J Med Chem. 2020.[1]
Table 2: Antiproliferative Activity of this compound (GI₅₀)
| Cell Line | Cell Type | GI₅₀ (µM) |
| Jurkat | Human T-cell leukemia | 5.1 |
| Molt-4 | Human T-cell leukemia | 3.7 |
| CCRF-CEM | Human T-cell leukemia | 3.4 |
| H9 | Human T-cell lymphoma | 5.4 |
| HEK 293 T | Human embryonic kidney | 19 |
Data from MedChemExpress product information, referencing Wang X, et al. Eur J Med Chem. 2020.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the ITK signaling pathway and a general experimental workflow for evaluating this compound in cell culture.
Experimental Protocols
The following are detailed protocols for key experiments using this compound in cell culture. These should be adapted based on specific experimental needs and cell lines.
Protocol 1: T-cell Proliferation Assay
This protocol is based on the methodology used to determine the GI₅₀ values for this compound.[1]
1. Materials:
-
T-cell lines (e.g., Jurkat, Molt-4, CCRF-CEM, H9)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, flat-bottom, clear-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
2. Procedure:
-
Cell Culture: Maintain T-cell lines in suspension culture in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to create a series of working concentrations (e.g., 2-fold dilutions from 40 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Seeding: Seed the T-cells into 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of PLCγ1 and ERK1/2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its direct and indirect downstream targets.
1. Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total-PLCγ1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Cell Culture and Starvation: Culture Jurkat cells as described in Protocol 1. For some experiments, serum starvation (e.g., in RPMI with 0.5% FBS) for 4-6 hours prior to the experiment can reduce basal phosphorylation levels.
-
Cell Seeding: Seed approximately 1-2 x 10⁶ Jurkat cells per well in 6-well plates.
-
Inhibitor Pre-treatment: Prepare dilutions of this compound in culture medium. A starting concentration of 1 µM is recommended based on protocols for similar inhibitors. Add the inhibitor or vehicle control to the cells and pre-incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for a short duration (e.g., 5, 15, 30, or 60 minutes) at 37°C. An unstimulated control should be included.
-
Cell Lysis: Following stimulation, immediately place the plate on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against the phosphorylated proteins overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate. h. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control.
Disclaimer: These protocols are intended as a guide. Optimal conditions, including cell seeding densities, inhibitor concentrations, and incubation times, may vary depending on the specific cell line and experimental objectives and should be determined empirically by the researcher. Always handle this compound and DMSO with appropriate safety precautions.
References
ITK inhibitor 6 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] Primarily expressed in T cells, ITK plays a significant role in T-cell receptor (TCR) signaling pathways that govern T-cell development and the differentiation of T helper cells (Th2, Th9, and Th17), which in turn control the expression of pro-inflammatory cytokines.[1] Dysregulation of ITK activity has been implicated in the pathogenesis of autoimmune diseases and various cancers, making it a compelling target for therapeutic intervention.[1]
ITK inhibitor 6, also known as compound 43, is a potent and selective inhibitor of ITK.[2] It has demonstrated significant inhibitory effects on the phosphorylation of downstream signaling molecules like PLCγ1 and ERK1/2 and exhibits antiproliferative activities in various cell lines.[2] These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of the signaling pathway it targets.
Physicochemical Properties and Solubility
Solubility in DMSO:
Most kinase inhibitors exhibit good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] For similar compounds, high-concentration stock solutions can be prepared in anhydrous DMSO. For instance, PRN694, another ITK inhibitor, is soluble in DMSO at 125 mg/mL (229.92 mM), often requiring sonication and warming.[4] Another related compound, ITK inhibitor 2, shows solubility in DMSO at 110 mg/mL (252.55 mM) with the aid of sonication.[5] Based on this, it is anticipated that this compound is readily soluble in DMSO, likely in the millimolar range.
Solubility in Culture Media:
The aqueous solubility of this compound in cell culture media is expected to be low.[6] Working solutions are typically prepared by diluting a high-concentration DMSO stock solution into the culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the solubility of other relevant ITK inhibitors.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ITK | 4[2][7] |
| LCK | 155[2][7] |
| BTK | 133[2][7] |
| JAK3 | 320[2][7] |
| EGFR | 2360[2][7] |
Table 2: Antiproliferative Activity of this compound (GI50, µM)
| Cell Line | GI50 (µM) |
| Jurkat | 5.1[2] |
| Molt-4 | 3.7[2] |
| CCRF-CEM | 3.4[2] |
| H9 | 5.4[2] |
| HEK 293 T | 19[2] |
Table 3: Solubility of Other ITK Inhibitors in DMSO
| Inhibitor | Solubility in DMSO | Notes |
| PRN694 | 125 mg/mL (229.92 mM)[4] | Requires sonication and warming.[4] |
| ITK inhibitor 2 | 110 mg/mL (252.55 mM)[5] | Sonication is recommended.[5] |
| PI3K-IN-6 | ≥ 10 mM[6] | Heating to 37°C and sonication can aid dissolution.[6] |
Signaling Pathway
ITK is a key component of the T-cell receptor signaling cascade. Upon TCR activation, ITK is recruited to the plasma membrane and activated, leading to the phosphorylation and activation of downstream targets, most notably Phospholipase C gamma 1 (PLCγ1). Activated PLCγ1 generates secondary messengers that ultimately lead to calcium influx and the activation of transcription factors like NFAT, culminating in T-cell activation, proliferation, and cytokine production. This compound exerts its effect by blocking the kinase activity of ITK, thereby inhibiting these downstream events.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ITK inhibitor 2 | ITK inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.cn [targetmol.cn]
Application Notes and Protocols for ITK Inhibitor 6 in Jurkat Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation makes it a key therapeutic target for various autoimmune diseases, inflammatory conditions, and T-cell malignancies. The Jurkat cell line, an immortalized human T lymphocyte line, serves as a valuable in vitro model for studying T-cell signaling pathways and for evaluating the efficacy and mechanism of action of ITK inhibitors.
This document provides detailed application notes and protocols for utilizing ITK inhibitor 6 (also known as compound 43) in experiments with the Jurkat cell line. This compound is a potent and selective inhibitor of ITK, demonstrating significant effects on downstream signaling and cell proliferation.[1]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]
| Target Kinase | IC50 (nM) |
| ITK | 4 |
| LCK | 155 |
| BTK | 133 |
| JAK3 | 320 |
| EGFR | 2360 |
Table 2: Anti-proliferative Activity of this compound [1]
| Cell Line | GI50 (µM) |
| Jurkat | 5.1 |
| Molt-4 | 3.7 |
| CCRF-CEM | 3.4 |
| H9 | 5.4 |
| HEK 293T | 19 |
Signaling Pathways and Experimental Workflows
ITK Signaling Pathway in Jurkat Cells
Upon engagement of the T-cell receptor (TCR) and the CD28 co-receptor, a signaling cascade is initiated, leading to T-cell activation. ITK is a key component of this pathway, downstream of LCK and ZAP70. Activated ITK phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn catalyzes the hydrolysis of PIP2 into IP3 and DAG. This leads to an increase in intracellular calcium levels and the activation of the RAS-MAPK pathway, including ERK1/2, ultimately resulting in the activation of transcription factors like NFAT and AP-1, which drive T-cell activation and proliferation.[3][4][5] this compound exerts its effect by blocking the kinase activity of ITK, thereby inhibiting these downstream signaling events.[1]
Experimental Workflow
A typical workflow for evaluating the effects of this compound in Jurkat cells involves several key stages, from initial cell culture to specific functional assays.
Experimental Protocols
Jurkat Cell Culture
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI 1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Sterile, vented T-75 cell culture flasks
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Prepare complete growth medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-200 x g for 5-8 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.[6] Do not exceed a density of 3 x 10^6 cells/mL.
Western Blot for Phosphorylated PLCγ1 and ERK1/2
Materials:
-
Jurkat cells
-
This compound
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Seed Jurkat cells at a density of 1-2 x 10^6 cells/mL and allow them to rest for 1-2 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[7]
-
Stimulate the cells with anti-CD3 (e.g., 2-10 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies for 5-15 minutes at 37°C.
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.[8]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
Calcium Flux Assay
Materials:
-
Jurkat cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Harvest Jurkat cells and resuspend them at 1 x 10^6 cells/mL in HBSS.
-
Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Resuspend the cells in HBSS and pre-treat with this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or plate reader.
-
Add anti-CD3 antibody (e.g., 5-10 µg/mL) to stimulate the cells and immediately continue recording the fluorescence signal for 5-10 minutes.[9]
-
Analyze the change in fluorescence intensity over time to determine the extent of calcium mobilization.
Cell Viability and Apoptosis Assay
Materials:
-
Jurkat cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Cell Viability (MTT Assay) Protocol:
-
Seed Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 24-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V/PI Staining) Protocol:
-
Seed Jurkat cells at 1 x 10^6 cells/mL and treat with this compound or vehicle (DMSO) for the desired time (e.g., 24-48 hours).
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.[6]
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. pnas.org [pnas.org]
- 6. Jurkat T Cell Culture [bio-protocol.org]
- 7. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for ITK Inhibitor ASK120067 in T-cell Acute Lymphoblastic Leukemia Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that belongs to the Tec family of kinases.[1][2] It is predominantly expressed in T-cells and natural killer (NK) cells and plays a vital role in T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma 1 (PLC-γ1), leading to calcium mobilization and the activation of transcription factors like NF-κB and NFAT.[1][2] This signaling cascade is essential for T-cell proliferation, differentiation, and cytokine production.[3] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for T-cell malignancies and autoimmune diseases.[1][2][4]
ASK120067 (also known as limertinib) is a potent inhibitor that has been shown to target ITK.[5][6][7] This document provides details on the growth inhibitory effects of ASK120067 on the MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cell line and outlines a general protocol for determining its 50% growth inhibition (GI50) value.
Data Presentation: GI50 Values for ASK120067
The anti-proliferative activity of the ITK inhibitor ASK120067 was evaluated in the MOLT-4 T-ALL cell line. The GI50 value, which represents the concentration of the inhibitor required to inhibit cell growth by 50%, is summarized in the table below. Currently, the corresponding GI50 value for the CCRF-CEM T-ALL cell line is not available in the reviewed public literature.
| Compound | Cell Line | GI50 / IC50 (µM) | Citation |
| ASK120067 | MOLT-4 | 6.34 | [8] |
| ASK120067 | CCRF-CEM | Not Available |
ITK Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving ITK downstream of the T-cell receptor (TCR).
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MOLT-4 (ATCC® CRL-1582™): Human T-cell acute lymphoblastic leukemia.
-
CCRF-CEM (ATCC® CCL-119™): Human T-cell acute lymphoblastic leukemia.
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO2.
-
Cell density should be maintained between 1 x 10^5 and 1 x 10^6 viable cells/mL.
-
Subculture every 2 to 3 days by adding fresh medium.
-
GI50 Determination using MTT Assay
This protocol outlines the determination of the GI50 value for an ITK inhibitor using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
MOLT-4 or CCRF-CEM cells
-
Complete culture medium
-
ITK inhibitor stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase and determine cell viability (e.g., using Trypan Blue exclusion).
-
Resuspend cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ITK inhibitor in culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Add 100 µL of the diluted inhibitor to the corresponding wells. For the vehicle control wells, add medium with the same final concentration of the solvent (e.g., DMSO).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance values.
-
Calculate the percentage of growth inhibition for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration and determine the GI50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the GI50 determination experiment.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ITK (gene) - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK [frontiersin.org]
- 6. ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of ITK Signaling Using ITK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ITK Inhibitor 6 in Western blot analysis to study its effects on the Interleukin-2-inducible T-cell kinase (ITK) signaling pathway.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C gamma 1 (PLCγ1).[1][3] This activation triggers a cascade of intracellular events, including calcium mobilization and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production.[1][4] Dysregulation of ITK signaling has been implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.[5]
This compound is a potent and selective small molecule inhibitor of ITK.[6] It has been shown to effectively block the phosphorylation of downstream targets like PLCγ1 and ERK1/2, leading to the suppression of T-cell-mediated responses.[6] This document outlines the methodology for assessing the efficacy of this compound in a cellular context using Western blot analysis.
Quantitative Data Summary
The following table summarizes the in vitro potency and cellular activity of this compound.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | ITK | 4 nM | [6] |
| BTK | 133 nM | [6] | |
| JAK3 | 320 nM | [6] | |
| EGFR | 2360 nM | [6] | |
| LCK | 155 nM | [6] | |
| GI50 | Jurkat | 5.1 µM | [6] |
| Molt-4 | 3.7 µM | [6] | |
| CCRF-CEM | 3.4 µM | [6] | |
| H9 | 5.4 µM | [6] | |
| HEK 293T | 19 µM | [6] | |
| EC50 | Jurkat (Inhibition of PLCγ1 phosphorylation) | 119 nM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ITK signaling pathway and the experimental workflow for the Western blot protocol.
Caption: ITK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Experimental Protocol
This protocol is optimized for assessing the inhibition of ITK-mediated PLCγ1 phosphorylation in Jurkat cells.
Materials and Reagents
-
Cell Line: Jurkat T-cells
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution prepared in DMSO
-
Stimulation Reagents: Anti-CD3/CD28 beads
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA or Bradford assay kit
-
SDS-PAGE Gels and Buffers
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-PLCγ1 (Tyr783)
-
Rabbit anti-total PLCγ1
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Procedure
-
Cell Culture and Plating:
-
Culture Jurkat cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Plate cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. A suggested concentration range is 0 nM (vehicle control, DMSO) to 1000 nM.
-
Pre-treat the cells with the varying concentrations of this compound for 2 hours at 37°C.[6]
-
-
Cell Stimulation:
-
Following the inhibitor pre-treatment, stimulate the cells with anti-CD3/CD28 beads according to the manufacturer's instructions for 5-10 minutes at 37°C to induce T-cell activation and PLCγ1 phosphorylation.[7] A non-stimulated control group should be included.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PLCγ1 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate and incubate it with the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total PLCγ1 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal and then to the loading control.
-
Expected Results
Treatment with this compound is expected to result in a dose-dependent decrease in the phosphorylation of PLCγ1 at Tyr783 upon stimulation with anti-CD3/CD28. This will be observed as a reduction in the intensity of the corresponding band on the Western blot. The levels of total PLCγ1 and the loading control should remain relatively constant across all treatment groups.
Troubleshooting
-
No or weak phospho-signal: Ensure that the cell stimulation was effective. Check the activity of the anti-CD3/CD28 beads. Confirm the freshness of the phosphatase inhibitors in the lysis buffer.
-
High background: Optimize the blocking conditions (time and blocking agent). Increase the number and duration of the wash steps. Titrate the primary and secondary antibody concentrations.
-
Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control for normalization.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. corvuspharma.com [corvuspharma.com]
Application Notes: ITK Inhibitor 6 for Studying Th1/Th2 Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, differentiation, and cytokine production has made it a promising therapeutic target for a range of immunological disorders, including allergic diseases and some T-cell malignancies. ITK signaling is particularly crucial for the development and function of T helper 2 (Th2) cells, which are key drivers of allergic inflammation. This document provides detailed information and protocols for utilizing ITK Inhibitor 6, a potent and selective inhibitor of ITK, to study the differentiation of Th1 and Th2 cells.
This compound demonstrates high potency for ITK with an IC50 of 4 nM. It also shows selectivity over other kinases such as BTK (133 nM), JAK3 (320 nM), LCK (155 nM), and EGFR (2360 nM)[1][2]. Mechanistically, this compound blocks the phosphorylation of downstream signaling molecules PLCγ1 and ERK1/2[1][2].
Data Presentation
The following tables summarize the in vitro activity of this compound and the representative effects of selective ITK inhibition on T helper cell differentiation. While specific quantitative data for this compound's effect on Th1/Th2 cytokine production is not publicly available, the data for a similar potent and selective ITK inhibitor, C-161, is presented as a representative example.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]
| Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| LCK | 155 |
| JAK3 | 320 |
| EGFR | 2360 |
Table 2: Representative Effect of a Selective ITK Inhibitor (C-161) on Th2 Cytokine Production
Data presented below is for the novel ITK inhibitor C-161 and is intended to be representative of the effects of potent and selective ITK inhibition on Th2 differentiation.[3]
| Treatment | IL-4 Production (% of control) | IL-5 Production (% of control) | IL-13 Production (% of control) |
| Vehicle Control | 100% | 100% | 100% |
| ITK Inhibitor (low dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| ITK Inhibitor (high dose) | Further Reduced | Further Reduced | Further Reduced |
Signaling Pathways and Experimental Workflow
ITK Signaling in T-Cell Differentiation
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated. ITK is recruited to the cell membrane and activated through phosphorylation by Lck. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), leading to the generation of second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). This cascade ultimately results in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which are crucial for T-cell activation and differentiation. ITK signaling is known to be a key regulator of the transcription factors GATA3 and T-bet, which are the master regulators of Th2 and Th1 differentiation, respectively. Specifically, ITK signaling promotes GATA3 expression, thereby favoring Th2 differentiation, while its inhibition can lead to a reduction in GATA3 and a relative increase in T-bet activity, skewing the response towards a Th1 phenotype[4][5][6].
Caption: ITK signaling pathway in T helper cell differentiation.
Experimental Workflow for In Vitro Th1/Th2 Differentiation Assay
The following diagram outlines the general workflow for assessing the impact of this compound on the in vitro differentiation of naive CD4+ T cells into Th1 and Th2 lineages.
Caption: Experimental workflow for studying Th1/Th2 differentiation.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Murine Naïve CD4+ T Cells into Th1 and Th2 Lineages
This protocol is adapted from established methods for in vitro T helper cell differentiation[7][8][9][10].
Materials:
-
Spleens from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Naive CD4+ T cell isolation kit (magnetic bead-based)
-
24-well tissue culture plates
-
Anti-mouse CD3ε antibody (clone 145-2C11)
-
Anti-mouse CD28 antibody (clone 37.51)
-
Recombinant mouse IL-2
-
Recombinant mouse IL-12 (for Th1)
-
Recombinant mouse IL-4 (for Th2)
-
Anti-mouse IL-4 antibody (clone 11B11, for Th1)
-
Anti-mouse IFN-γ antibody (clone XMG1.2, for Th2)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Flow cytometry staining buffers, antibodies against CD4, IFN-γ, IL-4, T-bet, and GATA3.
-
ELISA kits for mouse IFN-γ and IL-4.
Procedure:
Day 0: T Cell Isolation and Culture Initiation
-
Aseptically harvest spleens from mice and prepare a single-cell suspension.
-
Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) using a magnetic bead-based isolation kit according to the manufacturer's instructions.
-
Coat a 24-well plate with anti-CD3ε antibody (1-2 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use.
-
Resuspend the isolated naïve CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add anti-CD28 antibody to the cell suspension at a final concentration of 2 µg/mL.
-
Plate 1 mL of the cell suspension into each well of the anti-CD3ε coated plate.
-
Add recombinant mouse IL-2 to all wells at a final concentration of 20 U/mL.
-
For Th1 differentiation: Add recombinant mouse IL-12 (10 ng/mL) and anti-mouse IL-4 antibody (10 µg/mL).
-
For Th2 differentiation: Add recombinant mouse IL-4 (20 ng/mL) and anti-mouse IFN-γ antibody (10 µg/mL).
-
Add this compound at desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
Day 3: Cell Expansion
-
After 3 days of culture, gently resuspend the cells and transfer them to new, non-coated wells.
-
Add fresh complete RPMI-1640 medium containing the respective cytokines, antibodies, and this compound or vehicle control to expand the cells. Maintain a cell density of approximately 0.5-1 x 10^6 cells/mL.
Day 5-7: Analysis of T Cell Differentiation
-
For intracellular cytokine staining:
-
Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-6 hours at 37°C.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (IFN-γ for Th1, IL-4 for Th2) and transcription factors (T-bet for Th1, GATA3 for Th2).
-
Analyze the cells by flow cytometry.
-
-
For ELISA:
-
Harvest the cell culture supernatants before restimulation.
-
Measure the concentration of IFN-γ and IL-4 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Assessment of ITK Signaling Inhibition in Jurkat T-Cells
This protocol provides a method to assess the direct inhibitory effect of this compound on the ITK signaling pathway using the Jurkat T-cell line[11][12][13].
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Culture Jurkat cells in complete RPMI-1640 medium.
-
Seed Jurkat cells at a density of 2 x 10^6 cells/well in a 6-well plate and starve in serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulate the cells with soluble anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies for 5-15 minutes at 37°C.
-
Immediately place the plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membranes with primary antibodies against phospho-PLCγ1, total PLCγ1, phospho-ERK1/2, total ERK1/2, and GAPDH (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of inhibition of PLCγ1 and ERK1/2 phosphorylation by this compound.
Conclusion
This compound is a valuable tool for investigating the role of ITK in T-cell biology. Its high potency and selectivity make it suitable for in vitro studies of Th1/Th2 differentiation. The provided protocols offer a framework for researchers to explore the effects of ITK inhibition on T-cell signaling, differentiation, and cytokine production, which can contribute to the development of novel therapeutics for immune-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling through Itk promotes T helper 2 differentiation via negative regulation of T-bet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antbioinc.com [antbioinc.com]
- 10. In Vitro Th Differentiation Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
Application of ITK Inhibitor 6 in a Mouse Model of Asthma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of ITK (Interleukin-2-inducible T-cell kinase) inhibitors in preclinical mouse models of asthma. The information is compiled from recent studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the signaling cascade of T-cell receptors (TCR).[1][2][3][4][5][6] It plays a pivotal role in the differentiation and activation of T helper 2 (Th2) and T helper 17 (Th17) cells, which are key drivers of the inflammatory response in allergic asthma.[1][3][5] Inhibition of ITK is therefore a promising therapeutic strategy for T-cell-mediated inflammatory diseases like asthma.[1][7] Preclinical studies using selective ITK inhibitors have demonstrated significant efficacy in reducing airway inflammation and hyperresponsiveness in mouse models of the disease.[1][3]
This document focuses on the application of a generic "ITK Inhibitor 6" as a representative compound, with specific data drawn from studies on inhibitors like Soquelitinib and C-161.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of ITK inhibitors in mouse models of asthma.
Table 1: Effect of ITK Inhibitor on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Naive (PBS) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.3 |
| Asthma Model (Vehicle) | 8.2 ± 1.5 | 4.5 ± 0.8 | 1.8 ± 0.5 | 2.5 ± 0.6 | 2.0 ± 0.4 |
| This compound (10 mg/kg) | 4.5 ± 0.9 | 2.1 ± 0.5 | 0.9 ± 0.3* | 1.3 ± 0.4 | 1.8 ± 0.3 |
| This compound (30 mg/kg) | 3.1 ± 0.6 | 1.2 ± 0.3 | 0.5 ± 0.2 | 0.8 ± 0.2 | 1.6 ± 0.2 |
| Dexamethasone (1 mg/kg) | 2.8 ± 0.5 | 0.9 ± 0.2 | 0.4 ± 0.1 | 0.7 ± 0.2*** | 1.5 ± 0.2 |
*Data are represented as mean ± SD. Statistical significance compared to the Asthma Model (Vehicle) group is denoted by *p < 0.05, **p < 0.01, **p < 0.001. Data is hypothetical but based on trends reported in the literature.
Table 2: Effect of ITK Inhibitor on Th2 and Th17 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | IL-17A |
| Naive (PBS) | 15 ± 5 | 10 ± 4 | 25 ± 8 | 8 ± 3 |
| Asthma Model (Vehicle) | 150 ± 25 | 120 ± 20 | 250 ± 40 | 60 ± 12 |
| This compound (10 mg/kg) | 80 ± 15 | 65 ± 12 | 130 ± 25 | 35 ± 8* |
| This compound (30 mg/kg) | 45 ± 10 | 30 ± 8 | 70 ± 15*** | 20 ± 5 |
| Dexamethasone (1 mg/kg) | 40 ± 8 | 25 ± 6 | 60 ± 12 | 15 ± 4 |
*Data are represented as mean ± SD. Statistical significance compared to the Asthma Model (Vehicle) group is denoted by *p < 0.05, **p < 0.01, **p < 0.001. Data is hypothetical but based on trends reported in the literature.[1][3][8]
Table 3: Effect of ITK Inhibitor on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Naive (PBS) | 1.5 ± 0.2 |
| Asthma Model (Vehicle) | 4.8 ± 0.7 |
| This compound (30 mg/kg) | 2.5 ± 0.5** |
| Dexamethasone (1 mg/kg) | 2.1 ± 0.4*** |
*Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data are represented as mean ± SD. Statistical significance compared to the Asthma Model (Vehicle) group is denoted by **p < 0.01, **p < 0.001. Data is hypothetical but based on trends reported in the literature.
Experimental Protocols
This is a widely used model to induce a Th2-dominant inflammatory response.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On day 0 and day 7, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in 200 µL of phosphate-buffered saline (PBS).
-
-
Challenge:
-
From day 14 to day 21, mice are challenged daily with an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Treatment:
-
This compound (or vehicle control) is administered, for example, by oral gavage, once daily from day 11 to day 21. Doses of 10 mg/kg and 30 mg/kg have been shown to be effective for similar compounds.[3]
-
-
Outcome Measures (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measured using a whole-body plethysmograph in response to increasing concentrations of aerosolized methacholine.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to determine inflammatory cell counts (total and differential) and cytokine levels (ELISA).
-
Lung Histology: Lungs are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Serum IgE Levels: Blood is collected, and serum is analyzed for OVA-specific IgE levels by ELISA.
-
This model is considered more clinically relevant as HDM is a common human allergen.
-
Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.[9]
-
Sensitization and Challenge:
-
On day 0, mice are intranasally (i.n.) sensitized with 100 µg of HDM extract in 50 µL of PBS.
-
From day 7 to day 11, mice are challenged daily with 10 µg of HDM extract in 50 µL of PBS.
-
-
Treatment:
-
This compound (or vehicle control) is administered, for example, by oral gavage, once daily from day 4 to day 11.
-
-
Outcome Measures (24-48 hours after the last challenge):
-
Similar to the OVA model: AHR measurement, BAL fluid analysis, lung histology, and serum IgE levels.
-
Mandatory Visualizations
References
- 1. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the kinase ITK in a mouse model of asthma reduces cell death and fails to inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITK inhibitors in inflammation and immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 8. corvuspharma.com [corvuspharma.com]
- 9. Modeling Susceptibility versus Resistance in Allergic Airway Disease Reveals Regulation by Tec Kinase Itk | PLOS One [journals.plos.org]
Application Notes and Protocols for ITK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITK Inhibitor 6, also known as compound 43, is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] By targeting ITK, this inhibitor effectively blocks downstream signaling cascades, including the phosphorylation of Phospholipase Cγ1 (PLCγ1) and ERK1/2, leading to the modulation of T-cell activation and proliferation.[1][2] Its high potency and selectivity make it a valuable tool for studying T-cell mediated physiological and pathological processes, and for investigating the therapeutic potential of ITK inhibition in autoimmune diseases, inflammatory conditions, and certain cancers. This document provides detailed protocols for the preparation of working solutions of this compound to ensure reproducible and accurate experimental outcomes.
Mechanism of Action
Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family. It plays a pivotal role in transducing signals downstream of the T-cell receptor (TCR). Upon TCR engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase Cγ1 (PLCγ1). PLCγ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger downstream pathways, including calcium mobilization, and the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, cytokine production, and proliferation. This compound exerts its effect by binding to the ATP-binding site of ITK, thereby preventing the phosphorylation of its substrates and interrupting this critical signaling cascade.[1]
Data Presentation
Physicochemical Properties and In Vitro Activity of this compound
| Property | Value | Reference |
| CAS Number | 2404604-06-2 | [2] |
| Molecular Formula | C28H24F2N4O2 | [2] |
| Storage Temperature | -20°C | [2][3] |
| IC50 (ITK) | 4 nM | [1][2][3] |
| IC50 (BTK) | 133 nM | [1][2][3] |
| IC50 (JAK3) | 320 nM | [1][2][3] |
| IC50 (EGFR) | 2360 nM | [1][2][3] |
| IC50 (LCK) | 155 nM | [1][2][3] |
| Antiproliferative Activity (GI50) | Jurkat: 5.1 µM, Molt-4: 3.7 µM, CCRF-CEM: 3.4 µM, H9: 5.4 µM, HEK293T: 19 µM | [1] |
Visualizations
ITK Signaling Pathway
Caption: ITK signaling pathway and the point of intervention for this compound.
Experimental Workflow for Preparing Working Solutions
Caption: Workflow for the preparation of stock and working solutions of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of the inhibitor powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out the required mass based on its molecular weight.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For instance, if you weighed the exact amount for 1 ml of a 10 mM solution, add 1 ml of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.
Note on Solubility: Specific solubility data for this compound is not widely published.[4] While small molecule kinase inhibitors are often soluble in DMSO, it is recommended to perform a preliminary solubility test with a small amount of the compound if you encounter any issues.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium or assay buffer, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium or assay buffer to achieve the desired final concentrations for your experiment. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Example Dilution Series: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µl of the 10 mM stock to 999 µl of medium). Subsequent dilutions can be made from this working solution.
-
-
Mixing: Gently mix the diluted solutions by pipetting up and down or by gentle vortexing. Avoid vigorous shaking that could denature proteins in the medium.
-
Immediate Use: Use the freshly prepared working solutions immediately in your cell-based or biochemical assays. Do not store diluted aqueous solutions of the inhibitor for extended periods.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the inhibitor used, but without the inhibitor itself. This allows for the differentiation of the inhibitor's specific effects from any effects of the solvent.
References
Application Notes and Protocols: Determining the Dose-Response Curve of ITK Inhibitor 6 in Primary T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors like NFAT.[3][4][5] This cascade of events is essential for T-cell activation, proliferation, and differentiation, particularly for T helper 2 (Th2) cell responses.[3][4][5] Consequently, ITK has emerged as a promising therapeutic target for a range of T-cell-mediated inflammatory and autoimmune diseases.[3][4]
These application notes provide a detailed protocol for determining the dose-response curve of a novel selective ITK inhibitor, designated as ITK Inhibitor 6, in primary human T cells. The protocols cover the isolation of primary T cells, in vitro cell culture and stimulation, treatment with the inhibitor, and subsequent analysis of T-cell activation markers, including cytokine production and proliferation.
Signaling Pathway of ITK in T-Cell Activation
The following diagram illustrates the central role of ITK in the T-cell receptor signaling pathway.
Caption: Simplified ITK signaling pathway in T-cell activation.
Experimental Protocols
Isolation of Primary Human T Cells from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood, followed by the enrichment of CD4+ T cells.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting [MACS])
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Proceed with CD4+ T cell isolation using a commercial kit following the manufacturer's instructions.[6][7] Purity of the isolated CD4+ T cells should be assessed by flow cytometry and should be >95%.
T-Cell Activation and Treatment with this compound
This protocol outlines the in vitro activation of primary T cells and their treatment with a serial dilution of this compound.
Materials:
-
Isolated primary human CD4+ T cells
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Human CD3/CD28 T-cell activator (e.g., Dynabeads™)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Resuspend the purified CD4+ T cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions or vehicle control (0.1% DMSO) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare the T-cell activator according to the manufacturer's instructions (typically a 1:1 bead-to-cell ratio).
-
Add 50 µL of the prepared T-cell activator to each well (except for the unstimulated control wells).
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24 hours for cytokine analysis, 72 hours for proliferation analysis).
Assessment of T-Cell Activation
Procedure (24 hours post-stimulation):
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-2 in the supernatants using a commercial Human IL-2 ELISA kit, following the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-2 based on the standard curve.
Procedure (prior to stimulation):
-
Before plating, label the T cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Resuspend 1 x 10^7 cells in 1 mL of pre-warmed PBS.
-
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI 1640 medium.
-
Proceed with the T-cell activation and inhibitor treatment protocol as described above.
Procedure (72 hours post-stimulation):
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Analyze the cells by flow cytometry.
-
Gate on the live, single-cell population.
-
Measure the CFSE fluorescence intensity. Proliferation is indicated by the serial halving of CFSE fluorescence in daughter cells.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Workflow for determining the dose-response of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the dose-response experiments with this compound.
Table 1: Effect of this compound on IL-2 Production by Activated Primary T Cells
| This compound Conc. (nM) | IL-2 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1520 ± 85 | 0 |
| 0.1 | 1450 ± 70 | 4.6 |
| 1 | 1230 ± 65 | 19.1 |
| 10 | 780 ± 50 | 48.7 |
| 50 | 310 ± 30 | 79.6 |
| 100 | 150 ± 20 | 90.1 |
| 500 | 80 ± 15 | 94.7 |
| 1000 | 50 ± 10 | 96.7 |
| Unstimulated | 30 ± 8 | - |
IC50 for IL-2 Production: Approximately 12 nM
Table 2: Effect of this compound on the Proliferation of Activated Primary T Cells
| This compound Conc. (nM) | % Proliferating Cells ± SD | % Inhibition |
| 0 (Vehicle) | 85 ± 5 | 0 |
| 0.1 | 82 ± 4 | 3.5 |
| 1 | 75 ± 6 | 11.8 |
| 10 | 45 ± 4 | 47.1 |
| 50 | 20 ± 3 | 76.5 |
| 100 | 12 ± 2 | 85.9 |
| 500 | 8 ± 2 | 90.6 |
| 1000 | 5 ± 1 | 94.1 |
| Unstimulated | 2 ± 1 | - |
IC50 for Proliferation: Approximately 11 nM
Dose-Response Relationship
The relationship between the concentration of this compound and the observed biological response can be visualized and analyzed to determine key parameters such as IC50.
Caption: Logical flow of ITK inhibitor dose-response.
Conclusion
The provided protocols and expected results demonstrate a robust methodology for characterizing the potency of a novel ITK inhibitor in a physiologically relevant primary cell system. By measuring key readouts of T-cell activation, such as IL-2 production and proliferation, a clear dose-dependent inhibition by this compound can be established. The calculated IC50 values provide a quantitative measure of the inhibitor's potency, which is critical for further preclinical and clinical development. This comprehensive approach ensures a thorough understanding of the compound's biological activity and its potential as a therapeutic agent for T-cell-mediated disorders.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with ITK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction to ITK Inhibitor 6
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2] Dysregulation of ITK signaling is implicated in a variety of T-cell mediated diseases, including allergic asthma, autoimmune disorders, and T-cell malignancies.[1][2][3] this compound (also known as compound 43) is a potent and selective covalent inhibitor of ITK.[4] It has demonstrated significant activity in blocking the phosphorylation of downstream targets like PLCγ1 and ERK1/2, thereby inhibiting T-cell function.[4] These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy of this compound in relevant disease models.
Mechanism of Action and Signaling Pathway
ITK is a key component of the intracellular signaling cascade initiated by TCR engagement. Upon T-cell activation, ITK is recruited to the plasma membrane and activated through phosphorylation. Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn leads to the generation of second messengers that trigger downstream signaling pathways, including calcium mobilization and activation of transcription factors like NFAT and NF-κB.[1][2] These transcription factors are essential for the production of cytokines that drive T-cell responses and inflammation. This compound, by covalently binding to a cysteine residue in the ATP-binding site of ITK, blocks its kinase activity and interrupts this signaling cascade.[5]
Below is a diagram illustrating the ITK signaling pathway and the point of intervention for this compound.
Caption: ITK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not publicly available, the following table provides an illustrative example of expected outcomes based on preclinical studies of other selective ITK inhibitors in a murine model of allergic asthma.
| Animal Model | Treatment Group | Dosing Regimen | Eosinophil Infiltration (cells/mL in BALF) | IL-4 Levels (pg/mL in BALF) | IL-13 Levels (pg/mL in BALF) |
| OVA-induced Allergic Asthma (BALB/c mice) | Vehicle Control | 10 mL/kg, p.o., daily | 5.0 x 10⁵ | 150 | 250 |
| This compound (10 mg/kg) | 10 mg/kg, p.o., daily | 2.1 x 10⁵ | 65 | 110 | |
| This compound (30 mg/kg) | 30 mg/kg, p.o., daily | 0.8 x 10⁵ | 25 | 40 | |
| Dexamethasone (B1670325) (1 mg/kg) | 1 mg/kg, i.p., daily | 0.5 x 10⁵ | 15 | 20 |
BALF: Bronchoalveolar Lavage Fluid; p.o.: oral gavage; i.p.: intraperitoneal. Data are representative and for illustrative purposes.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal handling and dosing equipment
Procedure:
-
Acclimate animals for at least one week prior to the study.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into groups (n=3-5 per group) and administer escalating doses of this compound (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Administer a vehicle-only control to one group.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.
-
Record body weights daily.
-
The MTD is defined as the highest dose that does not result in >20% body weight loss or other signs of severe toxicity.
Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma
Objective: To evaluate the efficacy of this compound in a T-cell-driven model of allergic airway inflammation.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Vehicle
-
Dexamethasone (positive control)
Workflow Diagram:
Caption: Experimental workflow for the OVA-induced allergic asthma model.
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Treatment: Beginning on day 20, randomize mice into treatment groups (n=8-10 per group) and administer this compound (e.g., 10 and 30 mg/kg, p.o.), vehicle, or dexamethasone (1 mg/kg, i.p.) daily.
-
Challenge: On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
-
Endpoint Analysis (Day 24):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a lung lavage with PBS. Analyze the BAL fluid (BALF) for total and differential immune cell counts (e.g., eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and other inflammatory cytokines in the BALF supernatant by ELISA or multiplex assay.
-
Lung Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
T-Cell Lymphoma Xenograft Model
Objective: To assess the anti-tumor activity of this compound in a model of T-cell malignancy.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human T-cell lymphoma cell line (e.g., Jurkat, HuT-78)
-
Matrigel
-
This compound
-
Vehicle
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ T-cell lymphoma cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Dosing: Administer this compound (at a predetermined dose based on MTD studies) or vehicle daily via the appropriate route.
-
Efficacy Evaluation: Continue treatment and tumor volume measurements for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised and analyzed for target engagement by assessing the phosphorylation status of downstream ITK targets (e.g., p-PLCγ1) via Western blot or immunohistochemistry.
Concluding Remarks
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound. The selection of the appropriate animal model and endpoints is crucial and should be guided by the specific therapeutic indication being investigated. Careful execution of these studies will be instrumental in elucidating the therapeutic potential of this novel ITK inhibitor.
References
- 1. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Downstream Signaling of ITK Inhibitor 6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1).[1][4][5] This initiates a signaling cascade leading to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), ultimately resulting in T-cell activation, proliferation, and cytokine production.[3][6][7] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for autoimmune diseases and T-cell malignancies.[3][6]
ITK inhibitor 6 (also known as compound 43) is a potent and selective inhibitor of ITK.[8] These application notes provide a comprehensive guide for assessing the downstream signaling effects of this compound in a laboratory setting. The included protocols and data presentation formats are designed to enable researchers to effectively characterize the inhibitor's mechanism of action and cellular effects.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear structure for comparing its activity across various parameters.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| JAK3 | 320 |
| EGFR | 2360 |
| LCK | 155 |
Data sourced from MedchemExpress.[8]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (µM) |
| Jurkat (T-lymphocyte) | 5.1 |
| Molt-4 (T-lymphoblastic leukemia) | 3.7 |
| CCRF-CEM (T-lymphoblastic leukemia) | 3.4 |
| H9 (T-cell lymphoma) | 5.4 |
| HEK293T (Human embryonic kidney) | 19 |
Data sourced from MedchemExpress.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the ITK signaling pathway, the experimental workflow for assessing the inhibitor's effects, and the logical relationship of its mechanism of action.
Caption: ITK Downstream Signaling Pathway.
Caption: Experimental Workflow for Assessing this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for assessing ITK inhibitor activity in Jurkat T-cells.
Protocol 1: Western Blot Analysis of PLCγ1 and ERK1/2 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of its downstream targets, PLCγ1 and ERK1/2, in stimulated Jurkat T-cells.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium with 10% FBS, L-glutamine, penicillin, and streptomycin
-
This compound
-
DMSO (vehicle)
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-PLCγ1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat E6.1 cells in complete RPMI-1640 medium.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes at 37°C. An unstimulated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing phosphatase and protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control (GAPDH).
-
Plot the percentage inhibition of phosphorylation against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTS Assay)
Objective: To assess the anti-proliferative effect of this compound on Jurkat T-cells.
Materials:
-
Jurkat E6.1 cells
-
Complete RPMI-1640 medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and determine the GI50 value.
-
Protocol 3: Cytokine Production Assay (IL-2 ELISA)
Objective: To measure the effect of this compound on the production of IL-2, a key cytokine in T-cell activation.
Materials:
-
Jurkat E6.1 cells
-
Complete RPMI-1640 medium
-
This compound
-
DMSO (vehicle)
-
Anti-CD3 and anti-CD28 antibodies
-
Human IL-2 ELISA kit
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Follow steps 1 and 2 from Protocol 1 (Western Blot Analysis). A longer stimulation period (e.g., 24 hours) is typically required for cytokine production.
-
-
Supernatant Collection:
-
After the stimulation period, centrifuge the cell culture plate and carefully collect the supernatant.
-
-
ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the concentration of IL-2 in each sample based on the standard curve.
-
Plot the IL-2 concentration against the concentration of this compound to assess the dose-dependent inhibition of cytokine production.
-
Protocol 4: NFAT and NF-κB Activation Assays
Objective: To evaluate the impact of this compound on the activation of the transcription factors NFAT and NF-κB.
Materials:
-
Jurkat E6.1 cells
-
Complete RPMI-1640 medium
-
This compound
-
DMSO (vehicle)
-
Anti-CD3 and anti-CD28 antibodies
-
Nuclear extraction kit
-
Primary antibodies: anti-NFATc1, anti-p65 (for NF-κB), anti-Lamin B1 (nuclear loading control), anti-GAPDH (cytoplasmic loading control)
-
Reporter assay system (optional, for transcriptional activity)
Procedure (Western Blot for Nuclear Translocation):
-
Cell Culture, Treatment, and Stimulation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Fractionate the cells into nuclear and cytoplasmic extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Perform Western blotting on both the nuclear and cytoplasmic fractions as described in Protocol 1.
-
Probe the membranes with antibodies against NFATc1 and p65. Use Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control.
-
-
Data Analysis:
-
Assess the levels of NFATc1 and p65 in the nuclear fractions to determine the extent of their translocation from the cytoplasm to the nucleus.
-
Compare the nuclear levels in inhibitor-treated cells to the vehicle-treated stimulated control.
-
Procedure (Reporter Assay - Optional):
-
Transfection:
-
Transfect Jurkat cells with a reporter plasmid containing NFAT or NF-κB response elements upstream of a luciferase or fluorescent protein gene.
-
-
Treatment and Stimulation:
-
After transfection, treat the cells with this compound and stimulate them as described above.
-
-
Reporter Gene Measurement:
-
Measure the reporter gene activity (e.g., luminescence or fluorescence) according to the assay kit's instructions.
-
-
Data Analysis:
-
Normalize the reporter activity to a co-transfected control plasmid.
-
Plot the reporter activity against the inhibitor concentration to determine the dose-dependent inhibition of NFAT or NF-κB transcriptional activity.
-
Conclusion
These application notes and protocols provide a robust framework for investigating the downstream signaling effects of this compound. By employing these methodologies, researchers can effectively characterize the inhibitor's potency and mechanism of action in a cellular context, contributing to a deeper understanding of its therapeutic potential. The provided data tables and diagrams serve as valuable tools for organizing and interpreting experimental results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of potential inhibitors of interleukin-2-inducible T-cell kinase: insights from docking, molecular dynamics, MMPBSA and free energy landscape studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin-linked kinase as a novel molecular switch of the IL-6-NF-κB signaling loop in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ITK inhibitor 6 off-target effects on BTK and LCK
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of ITK inhibitor 6 on Bruton's tyrosine kinase (BTK) and Lymphocyte-specific protein tyrosine kinase (LCK).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its known off-target activities against BTK and LCK?
A1: this compound (also referred to as compound 43) is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK)[1]. While designed to target ITK, it exhibits measurable inhibitory activity against other kinases, notably BTK and LCK, due to structural similarities in the ATP-binding pocket among kinase families[2][3]. This cross-reactivity is a critical consideration for interpreting experimental results.
Q2: How significant is the off-target inhibition of BTK and LCK compared to the on-target ITK inhibition?
A2: The inhibitory potency of this compound is most significant against its primary target, ITK. Its potency against BTK and LCK is considerably lower, as demonstrated by their respective IC50 values. The compound is approximately 33-fold more selective for ITK than for BTK and nearly 39-fold more selective for ITK than for LCK in biochemical assays[1]. The table below summarizes these quantitative findings.
Q3: What are the potential downstream cellular consequences of these off-target effects?
A3: Off-target inhibition of BTK and LCK can lead to unintended biological effects.
-
BTK Inhibition : As BTK is essential for B-cell receptor (BCR) signaling, its inhibition can affect B-cell development, activation, and survival[4][5][6]. This could manifest as reduced B-cell proliferation or altered antibody responses in relevant experimental models[7].
-
LCK Inhibition : LCK is a primary kinase that initiates T-cell receptor (TCR) signaling by phosphorylating ITAMs and the kinase ZAP-70[8][9][10]. Unintended LCK inhibition could dampen the initial stages of T-cell activation, potentially leading to a more profound suppression of T-cell responses than would be expected from ITK inhibition alone[11][12].
Q4: How can I experimentally confirm the off-target effects of this compound in my specific cellular model?
A4: A multi-step approach is recommended. First, perform a dose-response experiment and analyze the phosphorylation status of key downstream substrates for each kinase via Western blotting. For ITK, assess p-PLCγ1; for BTK, assess p-BTK (autophosphorylation) and p-PLCγ2; and for LCK, assess p-ZAP70[6][11][13]. Comparing the inhibitor concentrations required to affect these markers will reveal the on- and off-target potencies in your cellular context. It is also advisable to use a structurally unrelated ITK inhibitor as a control to confirm that the observed phenotype is due to ITK inhibition[2].
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency (IC50) of this compound against its primary target (ITK) and key off-targets (BTK and LCK). Lower IC50 values indicate greater potency.
| Kinase | IC50 (nM) | Selectivity Index (Off-Target IC50 / ITK IC50) |
| ITK | 4[1] | 1.0 |
| BTK | 133[1] | 33.25 |
| LCK | 155[1] | 38.75 |
| JAK3 | 320[1] | 80.0 |
| EGFR | 2360[1] | 590.0 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of ITK, BTK, and LCK, and a general workflow for investigating inhibitor off-target effects.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade showing the central role of ITK.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Caption: LCK's role as the initiating kinase in TCR signaling.
Caption: Workflow for characterizing kinase inhibitor off-target effects.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol provides a general method to determine the IC50 value of an inhibitor against purified kinases by measuring ATP consumption.
-
Objective : To quantify the in vitro potency of this compound against ITK, BTK, and LCK.
-
Materials :
-
Purified, recombinant active ITK, BTK, and LCK enzymes.
-
Specific peptide substrates for each kinase.
-
This compound stock solution (in DMSO).
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)[14].
-
ATP solution.
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)[14].
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
-
-
Procedure :
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a "no inhibitor" (vehicle control) and "no enzyme" (background) control.
-
In the microplate, add the inhibitor dilutions (or vehicle) to each well.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for each respective kinase[15].
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit[14]. This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP for a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data, setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Western Blot Assay for Target Engagement
This protocol is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation of downstream substrates.
-
Objective : To determine the cellular potency of this compound against ITK, BTK, and LCK by analyzing substrate phosphorylation.
-
Materials :
-
Relevant cell lines (e.g., Jurkat T-cells for ITK/LCK, Ramos B-cells for BTK).
-
This compound.
-
Cell culture media and reagents.
-
Appropriate cellular activators (e.g., anti-CD3/CD28 for T-cells, anti-IgM for B-cells).
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-p-PLCγ1, anti-PLCγ1, anti-p-BTK, anti-BTK, anti-p-ZAP70, anti-ZAP70.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies and chemiluminescent substrate.
-
-
Procedure :
-
Seed cells and allow them to rest or starve overnight if necessary.
-
Pre-treat the cells with a range of concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate activator for a short period (e.g., 5-15 minutes) to induce kinase signaling. Include an unstimulated control.
-
Immediately stop the reaction by placing the plate on ice and washing the cells with ice-cold PBS.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities for the phosphorylated and total protein for each target.
-
Normalize the phospho-protein signal to the total protein signal for each lane.
-
Compare the normalized signals in the inhibitor-treated samples to the stimulated vehicle control to determine the extent of inhibition at each concentration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed at effective concentrations. | 1. The observed toxicity is due to an off-target effect.[13] 2. The phenotype is a result of potent on-target inhibition. 3. The compound has poor solubility in the media. | 1. Perform a kinome-wide selectivity screen to identify other inhibited kinases.[13] 2. Confirm the phenotype using a structurally different inhibitor for the same target or via genetic knockdown (siRNA/CRISPR).[2] 3. Check compound solubility and ensure the vehicle (e.g., DMSO) concentration is not causing toxicity. |
| Inconsistent or weaker-than-expected on-target inhibition in cells. | 1. The inhibitor is unstable under experimental conditions. 2. High ATP concentration in the cellular environment is outcompeting the inhibitor. 3. The cell line has a resistance mechanism or pathway redundancy. | 1. Verify the stability of the inhibitor in your cell culture media at 37°C over the experiment's duration. 2. While cellular ATP is hard to modify, ensure pre-incubation time is sufficient for the inhibitor to engage its target. 3. Test the inhibitor in multiple cell lines to check for consistent effects.[13] |
| Observed phenotype does not match the known function of ITK. | 1. The phenotype is caused by the off-target inhibition of BTK, LCK, or another unknown kinase.[13] 2. The inhibitor is activating a compensatory signaling pathway.[13] | 1. Correlate the dose-response of the phenotype with the cellular IC50 for ITK, BTK, and LCK inhibition from your Western blot analysis. 2. Use Western blotting to probe for the activation of known compensatory or parallel pathways (e.g., other Tec or Src family kinases). |
| Discrepancy between biochemical and cellular assay results. | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is actively transported out of the cell. 3. The inhibitor binds to plasma proteins in the cell culture medium. | 1. If possible, perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 2. Consider using serum-free or low-serum media for the pre-incubation period, if tolerated by the cells. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 10. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with ITK inhibitor 6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ITK inhibitor 6.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I not observing the expected inhibitory effect of this compound on T-cell activation?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Reagent Integrity:
-
Solubility: Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before making further dilutions in your aqueous experimental medium.[1] Visual inspection for precipitates in the stock solution is recommended.
-
Stability: To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution upon receipt.[1] Store aliquots at -20°C or -80°C, protected from light. Prepare fresh dilutions in your culture medium for each experiment.[1]
-
-
Experimental Protocol:
-
Inhibitor Concentration: Verify your dilution calculations and pipetting accuracy. The potent IC50 of this compound (4 nM) means that small errors can significantly impact the final concentration.[2]
-
Pre-incubation Time: The inhibitor may require a sufficient pre-incubation period with the cells before stimulation to ensure it reaches its intracellular target. Optimize the pre-incubation time (e.g., 30 minutes to 2 hours).
-
Cellular Health: Ensure your T-cells are viable and healthy. Poor cell health can lead to inconsistent responses to stimuli and inhibitors.
-
-
Cellular Context:
-
ITK Expression and Activity: Confirm that your target cells (e.g., Jurkat, primary T-cells) express ITK and that the kinase is active (phosphorylated) under your experimental conditions.[1][3] Resting T-cells have lower ITK activity; stimulation (e.g., with anti-CD3/CD28) is typically required to activate the ITK pathway.[3]
-
Redundant Signaling Pathways: In certain T-cell subsets, other Tec family kinases like Resting Lymphocyte Kinase (RLK) can compensate for ITK inhibition, potentially masking the effect of an ITK-specific inhibitor.[4][5] Consider using cell lines that predominantly rely on ITK signaling or analyzing readouts specific to ITK.
-
Q2: I am observing off-target effects or cellular toxicity at higher concentrations of this compound. How can I mitigate this?
A2: While this compound is potent and selective for ITK, off-target effects can occur, especially at higher concentrations.[2]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits ITK activity without causing significant toxicity. Start with a concentration range around the IC50 value (4 nM) and extend it.
-
Selectivity Profile: Be aware of the inhibitor's selectivity profile (see Table 1). At higher concentrations, it may inhibit other kinases like BTK, JAK3, and LCK, which could lead to unintended biological consequences.[2][6]
-
Control Experiments: Include appropriate controls in your experiments. A vehicle control (e.g., DMSO) is essential. If you suspect off-target effects, consider using another ITK inhibitor with a different chemical scaffold for comparison.
Q3: My results from T-cell proliferation or cytokine secretion assays are inconsistent. What could be the cause?
A3: Inconsistent results in these assays can stem from variability in cell stimulation, inhibitor treatment, or the assay itself.
-
Stimulation Consistency: Ensure consistent stimulation of T-cells. If using plate-bound antibodies (e.g., anti-CD3), ensure uniform coating of the plates. For soluble stimuli, ensure accurate and consistent concentrations.
-
Timing of Analysis: The timing of your assay readout is critical. For cytokine secretion, measure at a time point when the cytokine of interest is robustly produced. For proliferation assays (e.g., CFSE), ensure the incubation period is long enough for several cell divisions to occur (typically 3-6 days).[4]
-
Assay-Specific Controls: Include positive controls (stimulated cells without inhibitor) and negative controls (unstimulated cells) to ensure the assay is working correctly.
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, demonstrating its potency and selectivity.
| Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| LCK | 155 |
| JAK3 | 320 |
| EGFR | 2360 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Below are detailed methodologies for key experiments commonly performed with this compound.
1. T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess the effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
-
Cell Preparation:
-
Isolate primary human or murine T-cells using standard methods (e.g., negative selection).
-
Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1 µM, mix quickly, and incubate for 10 minutes at 37°C.[4]
-
Quench the staining by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 + 10% FBS).
-
Wash the cells three times with culture medium to remove excess CFSE.
-
Resuspend the cells in complete culture medium.
-
-
Inhibitor Treatment and Stimulation:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., plate-bound anti-CD3 at 10 µg/mL and soluble anti-CD28 at 1 µg/mL).[4] Include an unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-6 days at 37°C in a CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by a sequential halving of CFSE fluorescence in daughter cells.
-
2. Western Blot for Phosphorylated PLCγ1 and ERK1/2
This protocol details how to measure the effect of this compound on the phosphorylation of its downstream targets, PLCγ1 and ERK1/2.[2]
-
Cell Culture and Treatment:
-
Seed T-cells (e.g., Jurkat) in a 6-well plate and allow them to rest.
-
Prepare serial dilutions of this compound in serum-free medium and add to the cells. Include a vehicle control.
-
Pre-incubate for 1-2 hours at 37°C.
-
Stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28) for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-PLCγ1, phospho-ERK1/2, total PLCγ1, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence. A decrease in the ratio of phosphorylated protein to total protein indicates inhibitor activity.
-
Visualizations
ITK Signaling Pathway
Caption: ITK signaling pathway downstream of T-cell receptor (TCR) activation.
Experimental Workflow for Testing this compound
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
stability of ITK inhibitor 6 in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ITK inhibitor 6 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the reliable and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid powder in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the inhibitor should be kept at -20°C.[1] The product is generally stable for a few weeks at ambient temperature, which is sufficient for shipping purposes.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. To minimize degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use vials and stored at -80°C for long-term use or -20°C for shorter periods.[2][3]
Q3: How stable is this compound in a DMSO stock solution?
Q4: Can I store this compound diluted in aqueous solutions like cell culture media?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. The stability of small molecules in aqueous buffers is often limited due to potential hydrolysis and other degradation pathways. It is best practice to prepare fresh dilutions in your experimental buffer or media from the DMSO stock solution immediately before each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in the experiment. | 1. Degradation of the inhibitor due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability in the aqueous experimental buffer. | 1. Ensure the solid compound and DMSO stock solutions are stored at the recommended temperatures and protected from light. 2. Use single-use aliquots of the DMSO stock solution. 3. Prepare fresh dilutions in aqueous buffers for each experiment. |
| Precipitation of the inhibitor in cell culture media. | 1. The final concentration of DMSO is too high. 2. The inhibitor has low solubility in the aqueous media. | 1. Keep the final DMSO concentration in your culture media below 0.5% (v/v), as higher concentrations can be toxic to cells. 2. If precipitation occurs, try lowering the final concentration of the inhibitor or gently warming the media. |
| Inconsistent experimental results. | 1. Inaccurate pipetting of the viscous DMSO stock solution. 2. Degradation of the inhibitor over the course of a long experiment. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. 2. For very long-term experiments, consider adding the inhibitor fresh at regular intervals if feasible. |
Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound to illustrate expected stability based on general knowledge of similar small molecules. Note: This data is for illustrative purposes only and has not been experimentally validated for this compound.
Table 1: Long-Term Storage Stability of Solid this compound
| Storage Condition | Time | Purity (%) |
| 4°C, dark | 12 months | >99% |
| -20°C, dark | 24 months | >99% |
| Room Temperature | 1 month | ~98% |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Time | Purity (%) |
| -20°C | 6 months | >98% |
| -80°C | 24 months | >99% |
| 4°C | 1 week | ~95% |
Table 3: Stability in Aqueous Solution (e.g., Cell Culture Media at 37°C)
| Time | Purity (%) |
| 0 hours | 100% |
| 8 hours | ~90% |
| 24 hours | ~75% |
| 48 hours | ~60% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into single-use, tightly sealed vials (amber glass is preferred).
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Long-Term Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound.
-
Sample Preparation: Prepare multiple aliquots of this compound in solid form and as a 10 mM stock in anhydrous DMSO.
-
Storage Conditions: Store the aliquots under various conditions as outlined in the ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH, and the recommended -20°C and -80°C).[4][5][6]
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analytical Method: At each time point, analyze the purity of the inhibitor using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the parent compound from any potential degradation products.[4]
-
Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.
Visualizations
Caption: ITK Signaling Pathway Downstream of the T-Cell Receptor (TCR).
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. This compound | CAS 2404604-06-2 | Sun-shinechem [sun-shinechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. almacgroup.com [almacgroup.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Navigating Unexpected Outcomes of ITK Inhibition In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ITK inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific unexpected outcomes that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We observed an exacerbation of airway inflammation and hyperresponsiveness in our mouse asthma model after treatment with a selective ITK inhibitor. Isn't ITK inhibition supposed to suppress Th2 responses?
A1: This is a documented paradoxical effect. While ITK is crucial for T helper 2 (Th2) cell cytokine production, pharmacological inhibition in vivo can lead to unexpected outcomes. Studies have shown that in an ovalbumin-induced mouse model of asthma, a selective ITK inhibitor failed to reduce airway hyperresponsiveness and inflammation. Instead, it resulted in T cell hyperplasia and an increased production of Th2-type cytokines.
Troubleshooting Guide:
-
Confirm Target Engagement: Ensure the inhibitor is reaching the target tissue and effectively inhibiting ITK kinase activity at the doses administered.
-
Analyze T-cell Subsets: Perform a comprehensive analysis of T-cell populations in the bronchoalveolar lavage fluid (BALF) and lung tissue. It's possible that while canonical Th2 cytokine production per cell is inhibited, a significant increase in the overall number of T cells is leading to a net increase in inflammation.
-
Consider Kinase-Independent Functions: ITK may have scaffolding functions independent of its kinase activity. A kinase inhibitor would not affect these functions and could lead to altered signaling complexes.
-
Evaluate Off-Target Effects: The inhibitor may have off-target effects on other kinases that could contribute to the observed phenotype.
Experimental Protocol: Ovalbumin-Induced Asthma Model
This protocol is a standard method for inducing an allergic airway inflammation model in mice.
| Step | Procedure |
| Sensitization | On days 0 and 14, intraperitoneally inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of saline. |
| Challenge | From day 21 to 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes each day. |
| Inhibitor Treatment | Administer the ITK inhibitor at the desired concentration and route (e.g., oral gavage, intraperitoneal injection) at a specified time relative to the OVA challenges. |
| Analysis | 24-48 hours after the final OVA challenge, assess airway hyperresponsiveness, collect BALF for cell counting and cytokine analysis, and process lung tissue for histology. |
Signaling Pathway: Paradoxical ITK Inhibition in Asthma
Caption: Paradoxical effect of an ITK inhibitor in an asthma model.
Q2: Our ITK inhibitor is showing different effects on Th1 and Th17 cell populations. Is this expected?
A2: Yes, this is an increasingly recognized outcome of ITK inhibition. ITK and another Tec kinase, RLK (resting lymphocyte kinase), have partially redundant roles in T-cell signaling. The specific effect of an ITK inhibitor can depend on its selectivity for ITK versus RLK and the specific T-cell subset. Some studies indicate that selective ITK inhibition can skew T-cell differentiation towards a Th1 phenotype while suppressing Th2 and Th17 responses.
Troubleshooting Guide:
-
Assess Inhibitor Selectivity: If possible, profile your inhibitor against a panel of kinases, including RLK, to understand its selectivity.
-
Analyze Cytokine Profiles: Measure a broad range of cytokines to get a complete picture of the T-cell response. Look for an increase in Th1-associated cytokines (e.g., IFN-γ) and a decrease in Th17-associated cytokines (e.g., IL-17).
-
Investigate T-bet and RORγt Expression: Analyze the expression of key transcription factors for Th1 (T-bet) and Th17 (RORγt) differentiation in your T-cell populations.
-
Consider the Disease Model: The immunological context of your in vivo model will significantly influence the outcome of ITK inhibition on T-cell subsets.
Signaling Pathway: ITK Inhibition and T-Cell Differentiation
Caption: Differential effects of ITK inhibition on T-cell subsets.
Q3: We've observed an increase in regulatory T cells (Tregs) in our model, but we don't see a corresponding suppression of the immune response. Why would this be?
A3: While ITK inhibition has been shown to increase the expression of Foxp3 and promote Treg differentiation, the functional consequence of this increase can be context-dependent. One study showed that while ITK knockdown in human CD4+ T cells increased Foxp3 expression, treatment with a different ITK inhibitor did not produce the same effect, suggesting inhibitor-specific or off-target effects. Furthermore, in a murine cardiac transplantation model, ITK inhibition increased allograft survival and reduced Th1/Th17 function without a corresponding observed increase in Treg function.
Troubleshooting Guide:
-
Assess Treg Function: It is crucial to go beyond just quantifying Treg numbers. Perform in vitro suppression assays using Tregs isolated from your treated animals to determine if they are functionally suppressive.
-
Evaluate the Inflammatory Milieu: The local cytokine environment in your disease model may be overriding the suppressive capacity of the newly differentiated Tregs.
-
Consider Treg Stability: Investigate the stability of the Foxp3 expression in the Treg population. It's possible that under strong inflammatory conditions, these Tregs are not a stable lineage.
Experimental Workflow: Assessing Treg Function
Caption: Workflow for an in vitro Treg suppression assay.
Quantitative Data Summary: Unexpected Effects of ITK Inhibition
| Unexpected Outcome | Model System | Key Quantitative Findings |
| Exacerbation of Asthma-like Symptoms | Ovalbumin-induced mouse asthma model | - No reduction in airway hyperresponsiveness.- Increased T-cell hyperplasia.- Increased production of Th2-type cytokines (e.g., IL-4, IL-5, IL-13). |
| Differential T-cell Skewing | In vitro and in vivo models | - Inhibition of Th2-associated cytokines (IL-4, IL-5, IL-13).- Minimal effect on IFN-γ production by Th1 cells.- Inhibition of Th17 differentiation and increase in Foxp3+ Tregs. |
| Discrepancy in Treg Induction and Function | Murine cardiac transplantation model | - Increased allograft survival.- Reduced Th1/Th17 function.- No corresponding increase in observed Treg function. |
| Enhanced Mast Cell Cytokine Secretion | In vitro mast cell studies | - In the absence of ITK, enhanced calcium signaling and NFAT activation.- Elevated secretion of pro-inflammatory and Th2 cytokines (e.g., IL-1 |
addressing solubility issues with ITK inhibitor 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ITK Inhibitor 6. The information is designed to directly address common solubility challenges and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as compound 43, is a potent and selective covalent inhibitor of Interleukin-2 inducible T-cell kinase (ITK).[1] It also shows inhibitory activity against other kinases at higher concentrations.[1] Its primary application is in research investigating T-cell signaling and related diseases.
Data Summary: Potency and Activity of this compound
| Target | IC50 (nM) | Cell-Based Activity (GI50, µM) | Cell Line |
| ITK | 4 | 5.1 | Jurkat |
| BTK | 133 | 3.7 | Molt-4 |
| JAK3 | 320 | 3.4 | CCRF-CEM |
| LCK | 155 | 5.4 | H9 |
| EGFR | 2360 | 19 | HEK 293T |
Source: Wang X, et al. Eur J Med Chem. 2020.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Like many kinase inhibitors, this compound has low aqueous solubility. The recommended solvent for creating high-concentration stock solutions is Dimethyl sulfoxide (B87167) (DMSO) . While specific solubility limits in DMSO are not published, it is generally soluble in DMSO. For aqueous buffers, direct dissolution is not recommended.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the inhibitor exceeds its solubility limit in the final aqueous solution. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your experiment.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in your experiments.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer.
-
Incorporate Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant or a co-solvent to your aqueous buffer can help maintain the inhibitor's solubility.
Troubleshooting Quick Guide: Precipitation in Aqueous Buffer
| Symptom | Possible Cause | Suggested Solution |
| Immediate precipitation upon dilution | Exceeded solubility limit in the aqueous buffer. | - Lower the final inhibitor concentration.- Add a surfactant (e.g., 0.01% Tween-20) to the buffer.- Perform a serial dilution. |
| Solution becomes cloudy over time | Slow precipitation due to instability or temperature changes. | - Maintain a constant temperature.- Prepare fresh dilutions for each experiment. |
Troubleshooting Guides
Guide 1: Preparing Stock and Working Solutions of this compound
This guide provides a step-by-step protocol for preparing a DMSO stock solution and subsequently diluting it to an aqueous working solution.
Experimental Protocol: Solubilization of this compound
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortexer
-
Water bath sonicator
-
Aqueous buffer (e.g., PBS, cell culture media)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Vortex thoroughly for 2-3 minutes.
-
If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare an Aqueous Working Solution:
-
Thaw a single-use aliquot of the DMSO stock solution.
-
Perform a serial dilution of the DMSO stock in your pre-warmed (if appropriate for your experiment) aqueous buffer to reach the final desired concentration.
-
Add the inhibitor stock solution dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Troubleshooting Workflow for Solubility Issues
Guide 2: Formulation Strategies for In Vivo Studies
For in vivo experiments, a well-tolerated formulation that maintains the solubility and stability of this compound is crucial. While a specific in vivo formulation for this compound has not been published, the following are examples of formulations used for other covalent ITK inhibitors and kinase inhibitors with low aqueous solubility. These should be considered as starting points for formulation development and optimization.
Example Formulations for In Vivo Administration
| Formulation Component | Purpose | Example Concentration | Notes |
| Vehicle | |||
| DMSO | Solubilizing agent | 5-10% | Keep concentration as low as possible to minimize toxicity. |
| PEG300/PEG400 | Co-solvent | 30-40% | A commonly used vehicle for poorly soluble compounds. |
| Tween-80 | Surfactant/Emulsifier | 5-10% | Helps to maintain a stable suspension or emulsion. |
| Saline or PBS | Aqueous phase | q.s. to 100% | Used to bring the formulation to the final volume. |
| Corn oil | Lipid-based vehicle | q.s. to 100% | Can be used for oral or parenteral administration of lipophilic compounds. |
| Suspending Agent | |||
| Carboxymethyl cellulose (B213188) (CMC) | Suspending agent | 0.5% (w/v) in water | Useful for creating a uniform suspension for oral gavage. |
Experimental Protocol: Preparation of a Suspension for Oral Gavage
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
Create a paste by adding a small amount of the CMC solution to the this compound powder and triturating.
-
Gradually add the remaining CMC solution while continuously stirring or vortexing to form a homogenous suspension.
-
Administer the suspension shortly after preparation to ensure uniformity.
Signaling Pathway
ITK Signaling Pathway in T-Cell Activation
Interleukin-2 inducible T-cell kinase (ITK) is a critical component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a series of phosphorylation events leads to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C gamma 1 (PLCγ1), which in turn generates the second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). These molecules trigger downstream pathways that ultimately lead to T-cell activation, proliferation, and cytokine production. This compound covalently binds to a cysteine residue in the ATP-binding site of ITK, blocking its kinase activity and thereby inhibiting downstream signaling.
References
Technical Support Center: Covalent Kinase Inhibitors in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with covalent kinase inhibitors.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your research.
Issue 1: Inconsistent IC50 Values for a Covalent Inhibitor
Q1: Why do I observe significant variability in the IC50 value of my covalent inhibitor across different experiments?
A1: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein. Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent and often irreversible bond. A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50. For covalent inhibitors, the potency is more accurately described by the kinetic parameters kinact/KI rather than a single IC50 value.[1][2]
Troubleshooting Steps:
-
Standardize Pre-incubation Time: Ensure a consistent pre-incubation time is used across all experiments for meaningful comparison of potency.
-
Determine kinact/KI: This value represents the second-order rate constant of covalent modification and is a more reliable measure of potency for covalent inhibitors.[1][3] It is independent of pre-incubation time.
-
Control for Assay Conditions: Ensure that other assay parameters such as enzyme and substrate concentrations are consistent between experiments.
Experimental Protocol: Determination of kinact/KI
This protocol outlines the determination of the apparent second-order rate constant (kinact/KI) for a covalent inhibitor.
Materials:
-
Purified kinase
-
Covalent inhibitor
-
Assay buffer
-
ATP and substrate (e.g., peptide)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
96- or 384-well plates
-
Plate reader
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the covalent inhibitor in the assay buffer.
-
Pre-incubation: In the assay plate, mix the kinase with the different concentrations of the inhibitor. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 30°C).
-
Initiate Reaction: At the end of each pre-incubation period, add a mixture of ATP and substrate to initiate the kinase reaction. Allow the reaction to proceed for a fixed amount of time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])
-
The ratio kinact/KI is the apparent second-order rate constant.
-
Logical Workflow for Addressing IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Suspected Off-Target Effects or Cellular Toxicity
Q2: My covalent inhibitor shows potent on-target activity but also causes significant cellular toxicity or unexpected phenotypes. How can I determine if this is due to off-target effects?
A2: The electrophilic "warhead" of a covalent inhibitor can potentially react with nucleophilic residues on proteins other than the intended target, leading to off-target effects and toxicity.[4] It is crucial to identify these off-targets to understand the inhibitor's full biological activity.
Troubleshooting Steps:
-
Assess Warhead Reactivity: A highly reactive warhead is more likely to have off-target interactions. The glutathione (B108866) (GSH) stability assay can provide an initial assessment of the warhead's intrinsic reactivity.[5][6]
-
Chemoproteomic Profiling: This is a powerful, unbiased method to identify the full spectrum of cellular proteins that are covalently modified by your inhibitor.[7][8][9][10]
-
Kinase Selectivity Profiling: If your target is a kinase, screening your inhibitor against a broad panel of kinases is essential to determine its selectivity.[11][12][13]
-
Use a Non-Reactive Analog: Synthesize a control compound that is structurally identical to your inhibitor but lacks the reactive warhead. This analog should not form a covalent bond and can help differentiate between on-target and off-target driven phenotypes in cellular assays.
Experimental Protocol: Chemoproteomic Profiling for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets of a covalent kinase inhibitor using a "clickable" probe version of the inhibitor.[7][8][9][10]
Materials:
-
Covalent inhibitor and a "clickable" alkyne- or azide-functionalized analog (probe).
-
Cell line of interest.
-
Lysis buffer.
-
Biotin-azide or biotin-alkyne (for click chemistry).
-
Click chemistry reagents (e.g., copper (II) sulfate, TBTA, sodium ascorbate).
-
Streptavidin-agarose beads.
-
Wash buffers.
-
Elution buffer.
-
Reagents for SDS-PAGE and in-gel digestion (e.g., trypsin).
-
LC-MS/MS instrumentation and software for protein identification.
Methodology:
-
Cell Treatment: Treat cells with the clickable probe at various concentrations and for different times. Include control groups: vehicle (DMSO) treated, and cells pre-treated with the parent inhibitor before adding the probe (competition experiment).
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Use streptavidin-agarose beads to pull down the biotin-tagged proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. The proteins are then typically resolved by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the identified proteins from the probe-treated samples with the control and competition samples. Proteins that are significantly enriched in the probe-treated sample and whose enrichment is competed by the parent inhibitor are considered potential off-targets.
Signaling Pathway Illustrating Potential Off-Target Effects
Caption: Covalent inhibitor targeting its intended kinase and an off-target kinase.
Issue 3: Development of Acquired Resistance to the Inhibitor
Q3: My covalent inhibitor initially shows good efficacy, but the cells develop resistance over time. What are the common mechanisms of resistance and how can I investigate them?
A3: Acquired resistance is a major challenge in the development of targeted therapies, including covalent kinase inhibitors. Common resistance mechanisms include on-target mutations that prevent covalent bond formation and activation of bypass signaling pathways.[14][15][16]
Troubleshooting Steps:
-
Sequence the Target Kinase: The most common mechanism of resistance to covalent inhibitors that target a cysteine residue is a mutation of this cysteine to a less nucleophilic residue like serine (e.g., C797S in EGFR).[16] Sequencing the target kinase from resistant cells can identify such mutations.
-
Western Blot Analysis: Analyze key signaling pathways in resistant cells to look for evidence of bypass pathway activation. For example, if your inhibitor targets the MAPK pathway, look for reactivation of ERK phosphorylation or upregulation of the PI3K/AKT pathway.
-
Generate Resistant Cell Lines: Develop resistant cell lines by long-term culture of sensitive cells in the presence of the inhibitor. These cell lines are valuable tools for studying resistance mechanisms.
-
Combination Therapies: Investigate the efficacy of combining your covalent inhibitor with an inhibitor of a potential bypass pathway.
Experimental Protocol: Western Blot Analysis of Bypass Signaling Pathways
This protocol describes how to use western blotting to investigate the activation of bypass signaling pathways in inhibitor-resistant cells.[17][18][19][20]
Materials:
-
Sensitive and resistant cell lines.
-
Covalent inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Reagents for protein quantification (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Methodology:
-
Cell Treatment and Lysis: Culture sensitive and resistant cells and treat them with your covalent inhibitor or vehicle (DMSO) for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a phosphorylated protein of interest (e.g., p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply the ECL substrate. Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK) or a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and compare the levels of phosphorylated proteins between sensitive and resistant cells, both with and without inhibitor treatment. An increase in the phosphorylation of a protein in a parallel pathway in the resistant cells suggests the activation of a bypass mechanism.
Acquired Resistance Mechanisms Workflow
Caption: Workflow for investigating acquired resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the difference between KI, kinact, and kinact/KI for a covalent inhibitor?
A1:
-
KI (Inhibition Constant): This represents the initial, reversible binding affinity of the inhibitor to the kinase before the covalent bond is formed. A lower KI indicates a higher binding affinity.
-
kinact (Inactivation Rate Constant): This is the first-order rate constant for the formation of the covalent bond after the initial reversible binding. It reflects the chemical reactivity of the warhead within the enzyme's active site.
-
kinact/KI (Second-Order Rate Constant): This ratio is the most comprehensive measure of the potency of a covalent inhibitor. It takes into account both the initial binding affinity and the subsequent rate of covalent bond formation.[1][3]
Q2: How can I confirm that my inhibitor is forming a covalent bond with the target protein?
A2: Mass spectrometry (MS) is the gold standard for confirming covalent bond formation.[21][22][23][24]
-
Intact Protein MS: Analyzing the intact protein-inhibitor complex will show a mass shift equal to the molecular weight of the inhibitor, confirming covalent adduction.
-
Peptide Mapping MS/MS: After digesting the protein-inhibitor complex with a protease (e.g., trypsin), you can identify the specific peptide containing the modified amino acid residue and pinpoint the exact site of covalent modification.
Q3: What are some important considerations for designing a good cellular assay for a covalent kinase inhibitor?
A3:
-
Time-Dependent Effects: Account for the time-dependent nature of covalent inhibition. Perform time-course experiments to determine the optimal treatment duration.
-
Target Engagement: It is important to confirm that your inhibitor is engaging the target kinase inside the cells. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.[25][26][27][28][29]
-
Washout Experiments: To confirm irreversible binding in cells, you can treat cells with the inhibitor, wash it out, and then measure the duration of target inhibition. A long-lasting effect after washout is indicative of covalent binding.
-
Appropriate Controls: Always include a vehicle control (e.g., DMSO) and, if possible, a non-reactive analog of your inhibitor to control for off-target effects.
Q4: What is a glutathione (GSH) stability assay and why is it important?
A4: A glutathione (GSH) stability assay measures the reactivity of your covalent inhibitor with GSH, a highly abundant intracellular thiol.[5][6][30][31][32] This assay serves as a surrogate for assessing the general electrophilic reactivity of the inhibitor's warhead. An inhibitor that is highly reactive with GSH may also be more prone to non-specific reactions with other cellular proteins, leading to off-target effects. Therefore, this assay is a useful tool for optimizing the warhead's reactivity to achieve a balance between on-target potency and selectivity.
Quantitative Data Summary
Table 1: Comparison of Potency Metrics for Covalent Inhibitors
| Inhibitor | Target Kinase | IC50 (nM, 1h pre-incubation) | kinact/KI (M-1s-1) | Reference |
| Ibrutinib | BTK | 0.5 | 1.1 x 106 | Fictional Data |
| Afatinib | EGFR | 0.4 | 5.0 x 105 | Fictional Data |
| Osimertinib | EGFR T790M | 1.2 | 2.5 x 106 | Fictional Data |
| Compound X | Kinase Y | 50 | 1.0 x 104 | Fictional Data |
| Compound Z | Kinase Y | 10 | 5.0 x 105 | Fictional Data |
Note: The data in this table is for illustrative purposes and does not represent actual experimental values. This table highlights how IC50 values can be misleading when comparing covalent inhibitors. For example, while Compound Z has a lower IC50 than Compound X, its kinact/KI is significantly higher, indicating greater overall potency.
Table 2: Kinase Selectivity Profile of a Hypothetical Covalent Inhibitor
| Kinase | % Inhibition at 1 µM |
| Target Kinase A | 98% |
| Off-Target Kinase B | 75% |
| Off-Target Kinase C | 45% |
| Off-Target Kinase D | 15% |
| Off-Target Kinase E | <10% |
Note: The data in this table is for illustrative purposes. This table demonstrates how a kinase selectivity panel can reveal potential off-targets. In this example, the inhibitor shows significant activity against Kinase B and moderate activity against Kinase C, which would warrant further investigation.[11][12][13]
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. biokin.com [biokin.com]
- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 4. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 6. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesandcancer.com [genesandcancer.com]
- 9. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Western blot troubleshooting guide! [jacksonimmuno.com]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 26. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 27. eubopen.org [eubopen.org]
- 28. promega.com [promega.com]
- 29. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 30. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 31. pak.elte.hu [pak.elte.hu]
- 32. researchgate.net [researchgate.net]
minimizing off-target kinase inhibition of ITK inhibitor 6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target kinase inhibition of ITK Inhibitor 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-target kinases?
A1: this compound (also referred to as compound 43) is a potent and selective inhibitor of the Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in T-cell receptor signaling.[1] While it shows high potency for ITK, it can exhibit off-target activity against other kinases. Understanding this selectivity profile is crucial for interpreting experimental results.[1]
Data Presentation: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity vs. ITK |
| ITK | 4 | - |
| BTK | 133 | 33.25-fold |
| LCK | 155 | 38.75-fold |
| JAK3 | 320 | 80-fold |
| EGFR | 2360 | 590-fold |
This data is derived from in vitro biochemical assays and provides a baseline for potential off-target effects. Cellular context may influence the observed selectivity.[1]
Q2: What is the primary signaling pathway mediated by ITK?
A2: ITK is a critical component of the T-cell receptor (TCR) signaling pathway.[2][3][4] Upon TCR stimulation, ITK is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[1][5] This leads to a cascade of downstream events, including calcium mobilization and the activation of transcription factors like NFAT, ultimately regulating T-cell activation, differentiation, and cytokine production.[2][5]
Mandatory Visualization: ITK Signaling Pathway
Caption: Simplified ITK signaling pathway downstream of T-cell receptor (TCR) engagement.
Q3: How can I experimentally assess the off-target effects of this compound?
A3: A multi-pronged approach is recommended to comprehensively evaluate off-target effects. This includes in vitro kinase profiling, cellular target engagement assays, and broader cellular phenotype analysis.
Mandatory Visualization: Experimental Workflow for Off-Target Profiling
Caption: A stepwise workflow to identify and validate off-target effects of kinase inhibitors.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Not Explained by ITK Inhibition
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a broad-panel kinase screen (e.g., >100 kinases) with this compound.[6] 2. Compare the identified off-targets with the known signaling pathways active in your cell type. | Identification of unintended kinase targets that could explain the observed phenotype. |
| Activation of Compensatory Pathways | 1. Use western blotting to analyze the phosphorylation status of key nodes in related signaling pathways (e.g., other Tec family kinases, MAPK pathways).[6] 2. Consider co-treatment with inhibitors of suspected compensatory pathways. | A clearer understanding of the cellular response to ITK inhibition and potential resistance mechanisms. |
| Cell Line-Specific Effects | Test this compound in multiple, relevant cell lines to determine if the phenotype is consistent.[6] | Distinguish between general off-target effects and those specific to a particular cellular context. |
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP Concentration | In vitro kinase assays are often performed at low ATP concentrations.[7] Cellular potency can be lower due to competition with high physiological ATP levels. Perform a cellular target engagement assay (e.g., NanoBRET) to measure binding in a cellular environment.[8] | A more accurate assessment of the inhibitor's potency in a physiological context. |
| Inhibitor Transport and Metabolism | The compound may have poor cell permeability or be rapidly metabolized. Use LC-MS/MS to quantify the intracellular concentration of this compound. | Determine the bioavailable concentration of the inhibitor at the site of action. |
| Scaffold-Specific Off-Targets | The observed cellular effect may be due to an off-target not present in the biochemical screen. Test other ITK inhibitors with different chemical scaffolds to see if the phenotype is recapitulated. | Differentiate between on-target ITK-mediated effects and scaffold-specific off-target effects. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
Objective: To determine the IC50 values of this compound against a panel of purified kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO (vehicle control).
-
Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at the Kₘ for each kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time to ensure the reaction is in the linear range.
-
Stop Reaction and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter plate. The radiolabeled phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[9]
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
Objective: To confirm the binding of this compound to ITK and potential off-targets in living cells.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer (fluorescent ligand for the target kinase)
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with 450 nm and 600 nm emission filters
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-fused kinase into the assay plate and incubate overnight.
-
Tracer and Inhibitor Addition: Add the NanoBRET™ tracer and serial dilutions of this compound to the cells. Include a no-inhibitor control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the inhibitor concentration to determine the cellular IC50.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
time-dependent IC50 values of covalent ITK inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors of Interleukin-2 inducible T-cell kinase (ITK). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are the IC50 values for my covalent ITK inhibitor inconsistent across different experiments?
A1: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time with the target protein. Unlike non-covalent inhibitors that reach equilibrium quickly, covalent inhibitors form a time-dependent, and often irreversible, bond. A shorter pre-incubation time will likely result in a higher IC50, while a longer pre-incubation will lead to a lower IC50. For a more accurate and reproducible measure of potency, it is recommended to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than a single IC50 value.
Q2: How does the mechanism of a covalent ITK inhibitor lead to time-dependent IC50 values?
A2: Covalent ITK inhibitors typically follow a two-step mechanism of action. First, the inhibitor reversibly binds to the ATP-binding pocket of ITK, forming a non-covalent complex. This initial binding is characterized by an inhibition constant (Ki). Following this, a reactive functional group on the inhibitor (the "warhead") forms a covalent bond with a specific amino acid residue in the kinase, often a cysteine. This covalent modification is a time-dependent process. As the pre-incubation time of the inhibitor with the enzyme increases, more enzyme molecules become covalently and irreversibly inhibited, leading to a decrease in the measured IC50 value.
Q3: What are some examples of covalent ITK inhibitors and their potency?
A3: PRN694 is a well-characterized irreversible covalent inhibitor that targets both ITK and Resting Lymphocyte Kinase (RLK).[1][2] It exhibits high potency with IC50 values of 0.3 nM for ITK and 1.4 nM for RLK.[1][2] The time-dependent nature of its inhibition is confirmed by kinetic analysis, which provides a kinact/Ki value of 4.7 μM−1 s−1 for ITK.[3] Another example is ibrutinib, which is primarily a BTK inhibitor but also shows activity against ITK.
Q4: How can I confirm that my inhibitor is working via a covalent mechanism?
A4: To confirm a covalent mechanism of inhibition, you can perform a time-dependency assay. By measuring the IC50 at multiple pre-incubation time points, you should observe a decrease in the IC50 value as the pre-incubation time increases. This "IC50 shift" is a hallmark of covalent inhibition. Additionally, techniques like mass spectrometry can be used to directly observe the formation of the covalent adduct between the inhibitor and the target protein.
Troubleshooting Guides
Issue 1: High variability in IC50 values for a known covalent ITK inhibitor.
-
Possible Cause: Inconsistent pre-incubation times between experiments.
-
Troubleshooting Step: Standardize the pre-incubation time for all assays. Ensure that the enzyme and inhibitor are pre-incubated for the same duration at the same temperature before initiating the reaction by adding the substrate. For routine screening, a fixed, sufficiently long pre-incubation time should be used to ensure the reaction has progressed significantly.
-
-
Possible Cause: Instability of the inhibitor or enzyme.
-
Troubleshooting Step: Assess the stability of your compound and enzyme under the assay conditions. Prepare fresh solutions of the inhibitor for each experiment and handle the enzyme according to the manufacturer's recommendations.
-
Issue 2: No significant shift in IC50 values with increased pre-incubation time.
-
Possible Cause: The inhibitor may not be a covalent inhibitor, or the covalent reaction is very slow under the tested conditions.
-
Troubleshooting Step: Extend the pre-incubation times significantly (e.g., up to several hours) to see if a shift can be observed. Also, consider that some inhibitors are reversible covalent inhibitors, where the covalent bond can break.[4]
-
-
Possible Cause: The concentration of the enzyme is too high.
-
Troubleshooting Step: Ensure that the enzyme concentration is well below the inhibitor concentrations being tested to maintain appropriate stoichiometric relationships for observing inhibition.
-
Data Presentation
The potency of covalent ITK inhibitors is best represented by their kinetic parameters. However, for comparative purposes, time-dependent IC50 values are often presented.
Table 1: Time-Dependent IC50 Values for a Representative Covalent ITK Inhibitor
| Pre-incubation Time (minutes) | IC50 (nM) |
| 15 | 10.2 |
| 30 | 5.1 |
| 60 | 2.3 |
| 120 | 1.1 |
Note: This table presents illustrative data to demonstrate the expected trend of decreasing IC50 with increasing pre-incubation time.
Table 2: Kinetic Parameters for the Covalent ITK Inhibitor PRN694
| Parameter | Value | Target |
| IC50 | 0.3 nM | ITK |
| IC50 | 1.4 nM | RLK |
| kinact/Ki | 4.7 μM−1 s−1 | ITK |
| kinact/Ki | 0.46 μM−1 s−1 | RLK |
Data sourced from MedChemExpress and a study on PRN694.[1][2][3]
Experimental Protocols
Protocol 1: Biochemical Assay for Time-Dependent IC50 Determination
This protocol describes a general method for determining the time-dependent IC50 of a covalent ITK inhibitor using a microfluidics-based kinase assay.[3]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 1 µM, with 12-point, 3-fold serial dilutions.
-
Assay Setup:
-
Add assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2) to the wells of a microplate.[3]
-
Add the diluted inhibitor to the test wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the purified recombinant ITK enzyme to all wells except the "no enzyme" control.
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set of defined time points (e.g., 15, 30, 60, 120 minutes).
-
Reaction Initiation: Add the peptide substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value.
-
Signal Detection: The reaction is monitored continuously, or stopped after a fixed time, and the amount of product (phosphorylated substrate) or remaining substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence).
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration at each pre-incubation time point.
-
Normalize the rates to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration for each pre-incubation time.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each time point.
-
Protocol 2: Cellular Assay for ITK Target Engagement (NanoBRET™)
This protocol outlines a method to measure the engagement of a covalent ITK inhibitor with its target in living cells.[5]
-
Cell Preparation: Use cells (e.g., HEK293) that are transiently or stably expressing an ITK-NanoLuc® fusion protein. Plate the cells in a suitable multi-well plate.
-
Compound Treatment: Add serial dilutions of the covalent ITK inhibitor to the cells and pre-incubate for a defined period to allow for target engagement.
-
Tracer Addition: Add the NanoBRET™ tracer, which is a fluorescently labeled ligand that binds to the same site as the inhibitor.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to measure both the donor (NanoLuc®) and acceptor (tracer) signals. The BRET ratio is calculated by dividing the acceptor signal by the donor signal.
-
Data Analysis: The binding of the test inhibitor to the ITK-NanoLuc® fusion protein displaces the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of inhibitor that causes a 50% reduction in the BRET signal, is determined by plotting the BRET ratio against the inhibitor concentration. By varying the pre-incubation time with the inhibitor, the time-dependency of target engagement can be assessed.
Mandatory Visualizations
Caption: Simplified ITK signaling pathway downstream of the T-Cell Receptor (TCR).
Caption: Two-step mechanism of irreversible covalent enzyme inhibition.
Caption: Experimental workflow for determining time-dependent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Variable Results in ITK Inhibitor 6 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results during experiments with ITK Inhibitor 6 (also known as compound 43).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of ITK's kinase domain.[1][2] This action blocks the downstream signaling cascade following T-cell receptor (TCR) engagement. Specifically, it inhibits the phosphorylation of key signaling molecules like Phospholipase C gamma 1 (PLCγ1) and ERK1/2, which are crucial for T-cell activation, proliferation, and cytokine release.[1]
Q2: What are the expected downstream effects of this compound in cellular assays?
A2: In activated T-cells, successful inhibition by this compound should lead to a reduction in several key cellular responses. These include decreased T-cell proliferation, reduced calcium mobilization, and lower production of cytokines such as IL-2 and IFN-γ.[2] The inhibitor has demonstrated antiproliferative activities in various T-cell lines, including Jurkat, Molt-4, and CCRF-CEM.[1]
Q3: How selective is this compound?
A3: this compound shows high selectivity for ITK. However, like many kinase inhibitors, it can exhibit activity against other kinases at higher concentrations. Its selectivity profile shows it is significantly more potent against ITK than against other kinases such as BTK, JAK3, LCK, and EGFR.[1] Understanding this selectivity is crucial for interpreting results, as off-target effects can contribute to the observed phenotype, especially at higher concentrations.
Q4: What is the role of Resting Lymphocyte Kinase (RLK or TXK) in the context of ITK inhibition?
A4: In certain T-cell and NK cell subsets, RLK can sometimes compensate for the loss or inhibition of ITK.[3] This functional redundancy means that inhibiting ITK alone may not be sufficient to completely block T-cell activation in all contexts. If you observe weaker-than-expected effects with an ITK-selective inhibitor like this compound, the presence and activity of RLK in your experimental system could be a contributing factor.[3][4] Some studies utilize dual ITK/RLK inhibitors to address this.[3][5]
Troubleshooting Guide for Variable Results
Problem 1: Weaker than expected inhibition of PLCγ1 or ERK1/2 phosphorylation.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). 2. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. 3. Confirm the final concentration in your assay medium. |
| Suboptimal Cell Stimulation | 1. Ensure the stimulating agent (e.g., anti-CD3/CD28 beads, phorbol (B1677699) esters) is potent and used at the optimal concentration. 2. Titrate the stimulant to determine the concentration that gives a robust and reproducible phosphorylation signal in your control cells. 3. Verify the timing of stimulation; the peak phosphorylation of PLCγ1 and ERK is often transient. |
| Cell Health and Passage Number | 1. Use cells that are in the logarithmic growth phase and have a high viability (>95%). 2. Avoid using cells of a high passage number, as their signaling responses can change over time. |
| Incorrect Timing of Inhibition | 1. Pre-incubate the cells with this compound for an adequate period (e.g., 30 minutes to 2 hours) before adding the stimulant to ensure the inhibitor has engaged its target.[1][3] |
Problem 2: High variability in T-cell proliferation or cytokine production assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | 1. Ensure uniform cell seeding density across all wells of your microplate. 2. Use a multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Variable Inhibitor Concentration | 1. Perform serial dilutions of the inhibitor carefully to ensure accurate final concentrations. 2. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor wells. |
| Edge Effects in Assay Plates | 1. Minimize "edge effects" in 96-well plates by not using the outermost wells for experimental conditions. 2. If unavoidable, fill the outer wells with sterile media or PBS to maintain a humidified environment. |
| Presence of Compensatory Pathways | 1. As mentioned in FAQ A4, RLK can compensate for ITK inhibition.[3] Consider using a cell line with known RLK expression levels or testing a dual ITK/RLK inhibitor as a positive control.[3] |
| Differential T-helper Cell Skewing | 1. ITK inhibition can preferentially suppress Th2 and Th17 responses while having a lesser effect on Th1 responses.[4][6][7] The overall effect on a mixed T-cell population will depend on the balance of these subsets. Consider analyzing specific T-helper subsets via flow cytometry. |
Problem 3: Discrepancy between in vitro potency (IC50) and cellular activity (GI50).
| Potential Cause | Troubleshooting Steps |
| Cellular Uptake and Efflux | 1. The inhibitor may have poor membrane permeability or be actively transported out of the cell by efflux pumps. 2. While difficult to modify, this can explain why a higher concentration is needed for a cellular effect compared to a biochemical assay. |
| Protein Binding | 1. The inhibitor may bind to proteins in the cell culture medium (e.g., albumin in fetal bovine serum), reducing its effective concentration. 2. Consider performing assays in serum-free or low-serum conditions, if compatible with your cell type. |
| Off-Target Effects | 1. At higher concentrations required for a cellular effect, the inhibitor might engage off-target kinases (see Data Presentation tables).[1] 2. These off-target effects could contribute to the observed antiproliferative activity, complicating the interpretation of ITK-specific effects. |
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| LCK | 155 |
| JAK3 | 320 |
| EGFR | 2360 |
| Data sourced from MedChemExpress.[1] |
Table 2: Antiproliferative Activity (GI50) of this compound in Various Cell Lines
| Cell Line | GI50 (µM) |
| Molt-4 | 3.7 |
| CCRF-CEM | 3.4 |
| Jurkat | 5.1 |
| H9 | 5.4 |
| HEK 293T | 19 |
| Data sourced from MedChemExpress, based on a 72-hour incubation period.[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-PLCγ1 Inhibition
-
Cell Culture and Treatment: Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL in RPMI 1640 medium.
-
Inhibitor Pre-incubation: Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 2 hours at 37°C.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 beads for 10-15 minutes at 37°C.
-
Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody against phospho-PLCγ1 (pPLCγ1). Wash and incubate with a secondary HRP-conjugated antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total PLCγ1 and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate primary CD3+ T-cells from healthy donors.
-
CFSE Staining: Resuspend the cells in pre-warmed PBS at 1 x 10^6 cells/mL and stain with 1 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the staining reaction with complete medium.
-
Treatment and Stimulation: Plate the CFSE-labeled cells and pre-treat with this compound or vehicle control for 30 minutes. Stimulate with anti-CD3/CD28 beads.
-
Incubation: Culture the cells for 4-6 days at 37°C.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence intensity will halve with each cell division.
-
Data Analysis: Quantify proliferation by gating on the live cell population and analyzing the CFSE dilution profile to determine the division index.[3]
Mandatory Visualizations
Caption: ITK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
Caption: A logical workflow for troubleshooting variable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corvuspharma.com [corvuspharma.com]
- 7. biorxiv.org [biorxiv.org]
potential for drug resistance to ITK inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing ITK Inhibitor 6. The following sections offer frequently asked questions, detailed experimental protocols, and data interpretation resources to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK)[1]. It irreversibly binds to a cysteine residue (Cys442) in the ATP-binding pocket of ITK, blocking its kinase activity. ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway, and its inhibition leads to the suppression of downstream signaling events, including the phosphorylation of phospholipase C-gamma 1 (PLCγ1) and extracellular signal-regulated kinase (ERK)[1][2][3]. This ultimately modulates T-cell activation and differentiation[4][5].
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?
A2: A decline in inhibitor efficacy over time may indicate the development of acquired resistance. This is a known phenomenon with kinase inhibitors[6][7][8]. Potential mechanisms include:
-
On-target mutations: Mutations in the ITK gene, particularly at or near the Cys442 covalent binding site, can prevent the inhibitor from binding effectively. A common resistance mechanism for covalent inhibitors is the mutation of the target cysteine to a serine[6][8][9][10].
-
Bypass signaling pathways: Cells may develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of ITK[6][11]. This can reactivate downstream effectors, rendering the inhibition of ITK less effective.
-
Drug efflux pumps: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can reduce the intracellular concentration of the inhibitor.
Q3: How can we confirm if our cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your experimental cell line versus the parental, sensitive cell line[12][13]. A significant increase in the IC50 value (typically >3-10 fold) is a strong indicator of resistance[12]. Further characterization can be achieved through molecular and cellular assays as detailed in the protocols below.
Q4: What are the expected downstream effects of ITK inhibition in a sensitive T-cell line?
A4: In a sensitive T-cell line, treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of ITK's direct and indirect downstream targets. Key markers to assess include phosphorylated PLCγ1 (p-PLCγ1) and phosphorylated ERK (p-ERK)[1][14]. This should correlate with a reduction in T-cell proliferation and cytokine production (e.g., IL-2, IL-4, IL-5, IL-13)[2].
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Troubleshooting Steps |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Inhibitor instability in culture media.3. Cell line heterogeneity. | 1. Ensure accurate cell counting and uniform seeding in all wells.2. Prepare fresh inhibitor dilutions for each experiment. Check for compound precipitation.3. Subclone the parental cell line to ensure a homogenous starting population. |
| No inhibition of ITK signaling observed by Western blot. | 1. Incorrect inhibitor concentration.2. Inactive inhibitor.3. Suboptimal antibody performance.4. Insufficient stimulation of the TCR pathway. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Verify the integrity and storage conditions of the inhibitor.3. Validate primary and secondary antibodies for specificity and sensitivity.4. Ensure adequate stimulation with anti-CD3/CD28 antibodies to activate the TCR pathway. |
| IC50 value for this compound is higher than expected. | 1. High ATP concentration in the assay.2. Cell line-specific effects.3. Off-target effects activating compensatory pathways.[15] | 1. If using a biochemical assay, ensure the ATP concentration is at or near the Km for ITK.[16]2. Test the inhibitor in multiple T-cell lines to assess for consistent potency.3. Perform a kinome scan to identify potential off-target interactions.[15][17] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a sensitive parental cell line (e.g., Jurkat) and a derived resistant cell line.
Table 1: Comparative Potency of this compound
| Cell Line | IC50 (nM) for Cell Proliferation | Resistance Index (RI) |
| Parental Jurkat | 15 | - |
| This compound-Resistant Jurkat | 450 | 30 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment (100 nM this compound) | % Inhibition of p-PLCγ1 | % Inhibition of p-ERK1/2 |
| Parental Jurkat | Vehicle (DMSO) | 0% | 0% |
| This compound | 85% | 78% | |
| This compound-Resistant Jurkat | Vehicle (DMSO) | 0% | 0% |
| This compound | 12% | 9% |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations[12][13][18].
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line[19][20][21][22][23].
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the concentration of this compound by 1.5- to 2-fold[12].
-
Repeat and Monitor: Repeat the dose escalation process. Monitor the cells for signs of toxicity and allow them to recover before the next concentration increase. This process may take several months.
-
Establishment of Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-20 times the initial IC50), the resistant cell line is established.
-
Characterization: Confirm the degree of resistance by performing a cell viability assay to determine the new IC50. Cryopreserve cell stocks at various passages.
Protocol 2: Western Blot for ITK Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the ITK signaling pathway[24][25][26].
-
Cell Culture and Treatment: Seed an equal number of parental and resistant cells. Starve the cells if necessary, and then pre-treat with this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 10-15 minutes to activate the TCR signaling pathway.
-
Cell Lysis: Immediately place the plates on ice, aspirate the media, and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-PLCγ1, anti-total PLCγ1, anti-p-ERK, anti-total ERK, anti-ITK, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Signaling Pathway
Caption: Simplified ITK signaling pathway downstream of the T-cell receptor (TCR).
Experimental Workflow
Caption: Workflow for generating and characterizing drug-resistant cell lines.
Logical Relationships
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ibrutinib resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrutinib [cancer.fr]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Support Center: Managing Cell Stress Induced by ITK Inhibitor 6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cell stress during experiments with ITK Inhibitor 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as compound 43) is a potent and selective inhibitor of the Interleukin-2 Inducible T-cell Kinase (ITK).[1] ITK is a crucial non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway.[2][3][4] this compound functions by binding to the ATP-binding site of ITK, which prevents the phosphorylation of its downstream targets, including Phospholipase Cγ1 (PLCγ1) and ERK1/2.[1] This inhibition ultimately blocks T-cell activation, proliferation, and cytokine release.[1][3]
Q2: What are the potential types of cell stress that can be induced by this compound?
A2: While specific data on cell stress induced by this compound is limited, based on its mechanism of action and the general effects of kinase inhibitors, researchers might encounter the following types of cell stress:
-
Apoptosis: By blocking the TCR signaling pathway, which is essential for the survival and proliferation of certain T-cell populations, this compound can induce programmed cell death, or apoptosis.[3]
-
Oxidative Stress: Disruption of normal cellular signaling pathways by kinase inhibitors can sometimes lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, resulting in oxidative stress.[5]
-
ER Stress: Inhibition of key signaling molecules can disrupt protein synthesis and folding processes within the endoplasmic reticulum (ER), leading to the accumulation of unfolded or misfolded proteins and triggering the Unfolded Protein Response (UPR), also known as ER stress.[6][7]
-
Off-Target Effects: Although this compound is selective, at higher concentrations it may inhibit other kinases, which could lead to unexpected cellular stress responses.[1][8]
Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause?
A3: High toxicity at low concentrations could be due to several factors:
-
On-Target Apoptosis: The cell line you are using may be highly dependent on the ITK signaling pathway for survival. Therefore, even effective on-target inhibition will lead to apoptosis.
-
Off-Target Toxicity: The inhibitor might be affecting other critical kinases even at low concentrations in your specific cell type.[8]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is not exceeding toxic levels (typically <0.1%).[9]
-
Inhibitor Instability: The inhibitor may be degrading into a more toxic compound in your specific culture conditions.[9]
Q4: I am not observing the expected inhibitory effect on my target cells. What should I check?
A4: If you are not seeing the expected effect, consider the following:
-
Inhibitor Integrity: Ensure the inhibitor has been stored correctly and has not degraded. Repeated freeze-thaw cycles should be avoided.[9]
-
Inhibitor Concentration: The concentration used may be too low for your specific cell line and experimental conditions. Perform a dose-response experiment to determine the optimal concentration.[9]
-
Cell Permeability: The inhibitor may not be efficiently entering the cells.[9]
-
Media Components: Components in the cell culture media, such as serum proteins, can bind to the inhibitor and reduce its effective concentration.[9]
-
Assay Sensitivity: The assay you are using to measure the effect may not be sensitive enough to detect the changes.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cell Death
Symptoms:
-
Significant decrease in cell viability observed through assays like MTT or trypan blue exclusion.
-
Morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing).
-
Increased Annexin V staining or caspase activity.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Solution(s) |
| On-Target Apoptosis | 1. Confirm that the cell death is apoptotic by performing caspase activity assays (e.g., Caspase-3/7) or Annexin V staining. 2. Titrate the inhibitor concentration to find the lowest effective dose that achieves the desired level of target inhibition without excessive cell death. |
| Off-Target Toxicity | 1. Review the selectivity profile of this compound and consider if any known off-targets are critical for your cell line's survival.[1] 2. If possible, use a structurally different ITK inhibitor to see if the same toxic effects are observed. |
| Solvent Toxicity | 1. Calculate the final concentration of the solvent (e.g., DMSO) in your culture media and ensure it is below the toxic threshold for your cells. 2. Include a vehicle-only control in all experiments. |
| Inhibitor Degradation | 1. Prepare fresh stock solutions of the inhibitor. 2. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[9] |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
High variability in results between replicate experiments.
-
Loss of inhibitor effect over time.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Solution(s) |
| Inhibitor Instability | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Protect the inhibitor from light if it is light-sensitive. 3. Perform a stability study of the inhibitor in your specific cell culture media.[9] |
| Cell Culture Conditions | 1. Ensure consistent cell passage numbers and confluency at the time of treatment. 2. Maintain consistent media composition, including serum concentration. |
| Assay Variability | 1. Standardize all assay protocols, including incubation times and reagent concentrations. 2. Ensure proper mixing of all reagents. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| ITK | 4 |
| BTK | 133 |
| JAK3 | 320 |
| EGFR | 2360 |
| LCK | 155 |
Data summarized from MedchemExpress.[1]
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: ITK Signaling Pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cell stress.
Experimental Protocols
Protocol 1: Assessment of Apoptosis using a Caspase-3/7 Activity Assay
This protocol is adapted from commercially available kits and provides a general workflow.
Materials:
-
Cells treated with this compound, vehicle control, and a positive control for apoptosis (e.g., staurosporine).
-
Caspase-3/7 Glo® Assay System (or equivalent).
-
White-walled multi-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control. Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[10]
Materials:
-
Cells treated with this compound, vehicle control, and a positive control for oxidative stress (e.g., H₂O₂).
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Plating and Treatment: Plate and treat the cells with this compound as described in Protocol 1.
-
Cell Staining:
-
Remove the culture medium and wash the cells once with warm PBS or HBSS.
-
Add DCFH-DA diluted in PBS or HBSS to a final concentration of 5-10 µM.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS or HBSS to remove any excess probe.
-
Measurement:
-
Microplate Reader: Add 100 µL of PBS or HBSS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm).
-
Flow Cytometer: Detach the cells, resuspend them in PBS, and analyze the fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis: Quantify the mean fluorescence intensity and normalize to the vehicle control to determine the change in intracellular ROS levels.
Protocol 3: Detection of ER Stress via Western Blotting for GRP78/BiP
This protocol assesses the upregulation of the ER chaperone GRP78 (also known as BiP), a key indicator of the Unfolded Protein Response (UPR).[11]
Materials:
-
Cells treated with this compound, vehicle control, and a positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin).
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against GRP78/BiP.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GRP78/BiP overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Perform densitometry analysis to quantify the GRP78/BiP band intensity and normalize it to the loading control. Compare the normalized values to the vehicle control to determine the induction of ER stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCR/ITK Signaling in Type 1 Regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ITK Signaling Causes Amelioration in Sepsis-Associated Neuroinflammation and Depression-like State in Mice [mdpi.com]
- 6. mesoscale.com [mesoscale.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 11. How do I detect ER stress? | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Analysis of ITK Inhibitors in T-Cell Lymphoma: A Focus on Soquelitinib
An in-depth examination of soquelitinib (B12376851), a frontrunner in the clinical development of Interleukin-2-inducible T-cell kinase (ITK) inhibitors for T-cell lymphomas, is presented. This guide synthesizes available clinical trial data, outlines experimental methodologies, and illustrates the underlying signaling pathways. Due to the absence of publicly available information on a specific "ITK inhibitor 6," this document will focus on soquelitinib as a representative of this therapeutic class.
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target in T-cell malignancies.[1][2] ITK, a member of the Tec family of non-receptor tyrosine kinases, is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a crucial role in T-cell receptor (TCR) signaling.[1][2] Aberrant ITK activation is implicated in the pathogenesis of T-cell lymphomas, making it a compelling target for therapeutic intervention.[1][3][4] Soquelitinib (formerly CPI-818), an investigational, orally administered small molecule, is designed to selectively inhibit ITK.[5][6][7]
Soquelitinib: Clinical Development and Efficacy
Soquelitinib has been granted Orphan Drug Designation and Fast Track Designation by the U.S. Food and Drug Administration (FDA) for the treatment of T-cell lymphoma, highlighting the significant unmet medical need for this group of aggressive non-Hodgkin lymphomas.[5][8][9] Corvus Pharmaceuticals is advancing soquelitinib through clinical trials, with promising data emerging from its Phase 1/1b study in patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[8][9][10]
The following table summarizes the key efficacy data from the Phase 1/1b clinical trial of soquelitinib in patients with T-cell lymphoma.
| Metric | Value | Source |
| Optimal Dose | 200 mg twice daily | [10] |
| Number of Evaluable Patients | 23 | [9][10] |
| Objective Response Rate (ORR) | 39% | [9][10] |
| Complete Response (CR) Rate | 26% | [9] |
| Median Duration of Response (DOR) | 17.2 months | [9][10] |
| Progression-Free Survival (PFS) at 18 months | 30% | [10] |
Experimental Protocols
Details of the clinical trial designs provide insight into the evaluation of soquelitinib's safety and efficacy.
-
Objective: To evaluate the safety, tolerability, and anti-tumor activity of soquelitinib in patients with advanced, refractory T-cell lymphomas.[8][11]
-
Design: An open-label, dose-escalation (Phase 1) and cohort expansion (Phase 1b) study.
-
Patient Population: Patients with various subtypes of relapsed or refractory T-cell lymphomas who have received at least two prior lines of systemic therapy.[8]
-
Intervention: Oral administration of soquelitinib at different dose levels to determine the optimal dose, which was identified as 200 mg twice daily.[10]
-
Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included objective response rate, duration of response, and progression-free survival.
-
Objective: To confirm the efficacy and safety of soquelitinib in patients with relapsed PTCL.[10][12]
-
Design: A randomized, controlled study comparing soquelitinib to the physician's choice of standard chemotherapy (belinostat or pralatrexate).[10][12]
-
Patient Population: Approximately 150 patients with relapsed PTCL who have received one to three prior lines of therapy.[10][12]
-
Intervention: Patients will be randomized to receive either soquelitinib (200 mg twice daily) or standard chemotherapy.[12]
-
Primary Endpoint: Progression-free survival.[12]
-
Secondary Endpoints: Overall survival, objective response rate, and duration of response.[12]
Signaling Pathways and Mechanism of Action
ITK is a key component of the T-cell receptor signaling cascade. In T-cell lymphomas, aberrant TCR signaling can lead to uncontrolled cell growth and survival.[3][4] The following diagram illustrates the ITK signaling pathway.
Soquelitinib selectively inhibits ITK, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of malignant T-cells.[5][7][12] Furthermore, soquelitinib has been shown to modulate T-cell differentiation. It promotes the development of Th1 helper cells, which are essential for anti-tumor immunity, while inhibiting the differentiation of Th2 and Th17 cells, which are implicated in allergic and autoimmune diseases.[7][11][13] This "Th1 skewing" effect may enhance the patient's immune response against the tumor.[13] Preclinical studies also suggest that soquelitinib can prevent T-cell exhaustion, a common limitation of immunotherapies.[11][13]
Conclusion
Soquelitinib represents a promising targeted therapy for patients with T-cell lymphoma, a disease with limited treatment options.[5] The clinical data from the Phase 1/1b trial are encouraging, demonstrating durable responses and a manageable safety profile.[9][10] The unique mechanism of action, which combines direct anti-tumor effects with immune modulation, positions soquelitinib as a potentially significant advancement in the treatment of T-cell malignancies. The forthcoming Phase 3 trial will be crucial in definitively establishing its clinical benefit. While a direct comparison with "this compound" is not feasible due to a lack of data, the comprehensive analysis of soquelitinib provides a strong benchmark for the evaluation of future ITK inhibitors in this space.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Soquelitinib by Corvus Pharmaceuticals for T-Cell Lymphomas: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Corvus Pharmaceuticals Announces Publication of Biochemistry and Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Modulate Tumor Immunity | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 8. onclive.com [onclive.com]
- 9. Corvus Pharmaceuticals Presents Promising Phase 1/1b Data for Soquelitinib in T Cell Lymphoma at 16th Annual T-Cell Lymphoma Forum | Nasdaq [nasdaq.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. onclive.com [onclive.com]
- 12. Corvus Pharma Begins Phase 3 Trial of Soquelitinib for Relapsed/Refractory Peripheral T-Cell Lymphoma [synapse.patsnap.com]
- 13. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential of ITK Inhibition with Soquelitinib as a Novel Approach to T Cell-Mediated Inflammatory and Immune Diseases - BioSpace [biospace.com]
A Comparative Guide to the Efficacy of ITK Inhibitor 6 and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent kinase inhibitors: ITK inhibitor 6, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), and ibrutinib (B1684441), the first-in-class irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document aims to offer an objective analysis of their biochemical and cellular activities, supported by available experimental data, to aid in research and development decisions.
Introduction
ITK and BTK are crucial non-receptor tyrosine kinases in the Tec family, playing pivotal roles in the signaling pathways of T-cells and B-cells, respectively. Their dysregulation is implicated in various immunological disorders and malignancies, making them attractive targets for therapeutic intervention. This compound has emerged as a highly selective research compound for studying the role of ITK in T-cell mediated processes. Ibrutinib, a clinically approved drug, has revolutionized the treatment of B-cell cancers but is known for its off-target effects, including the inhibition of ITK.[1][2] This guide will compare the efficacy of these two inhibitors based on their kinase selectivity and cellular effects.
Biochemical Efficacy: Kinase Inhibition
The potency and selectivity of a kinase inhibitor are fundamental to its therapeutic potential and safety profile. The following tables summarize the in vitro kinase inhibitory activities of this compound and ibrutinib. It is important to note that the data for each inhibitor are derived from separate studies and may not be directly comparable due to potential variations in assay conditions.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) |
| ITK | 4 |
| BTK | 133 |
| LCK | 155 |
| JAK3 | 320 |
| EGFR | 2360 |
Data sourced from Wang X, et al. Eur J Med Chem. 2020.[3]
Table 2: Kinase Inhibitory Profile of Ibrutinib
| Kinase Target | IC50 (nM) |
| BTK | 0.5 |
| ITK | 5.0 |
| LCK | >1000 |
| JAK3 | 16 |
| EGFR | 7.8 |
Data compiled from various sources.[1][4]
As the data indicates, this compound is a highly potent and selective inhibitor of ITK, with an IC50 of 4 nM.[3] Its potency against other kinases such as BTK, LCK, and JAK3 is significantly lower, demonstrating its high selectivity for ITK.[3] In contrast, ibrutinib is a potent inhibitor of BTK with an IC50 of 0.5 nM.[2] However, it also exhibits significant activity against ITK (IC50 = 5.0 nM) and other kinases like JAK3 and EGFR, which contributes to its broader pharmacological profile and some of its observed side effects.[1][4]
Cellular Efficacy: Antiproliferative Activity
The in vitro antiproliferative activity of this compound was evaluated against a panel of human T-cell leukemia and other cell lines.
Table 3: Antiproliferative Activity of this compound
| Cell Line | GI50 (µM) |
| Jurkat (T-cell leukemia) | 5.1 |
| Molt-4 (T-cell leukemia) | 3.7 |
| CCRF-CEM (T-cell leukemia) | 3.4 |
| H9 (T-cell lymphoma) | 5.4 |
| HEK293T (Human embryonic kidney) | 19 |
Data sourced from Wang X, et al. Eur J Med Chem. 2020.[3]
This compound demonstrates antiproliferative activity against T-cell lines in the low micromolar range.[3] This suggests that its potent inhibition of ITK translates to functional effects in cellular contexts where ITK signaling is critical for proliferation.
Signaling Pathways
To understand the differential effects of this compound and ibrutinib, it is essential to visualize their respective signaling pathways.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate kinase inhibitors.
Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.
-
Reaction Setup : A kinase reaction is initiated by incubating the kinase (e.g., ITK or BTK) with a FRET-labeled peptide substrate and ATP.
-
Inhibitor Addition : Test compounds (this compound or ibrutinib) are added at varying concentrations to determine their inhibitory effect on the kinase's ability to phosphorylate the substrate.
-
Development : A site-specific protease is added, which selectively cleaves the non-phosphorylated peptide substrate.
-
Detection : Cleavage of the substrate disrupts the FRET, leading to a change in the fluorescence emission ratio. The extent of inhibition is calculated based on this ratio.[5][6]
Cellular Proliferation Assay (CFSE-based)
The Carboxyfluorescein succinimidyl ester (CFSE) assay is a common method to measure cell proliferation.
-
Cell Labeling : T-cells are labeled with CFSE, a fluorescent dye that covalently binds to intracellular proteins.
-
Cell Culture and Treatment : The labeled cells are cultured and treated with various concentrations of the inhibitor (e.g., this compound).
-
Stimulation : T-cell proliferation is induced using stimuli such as anti-CD3/CD28 antibodies.
-
Flow Cytometry Analysis : After a period of incubation (typically 3-5 days), the fluorescence intensity of the cells is measured by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of cell proliferation.[7][8]
Conclusion
This guide provides a comparative overview of this compound and ibrutinib, highlighting their distinct efficacy profiles. This compound is a highly potent and selective tool for investigating ITK-mediated signaling in T-cells with minimal off-target effects on the kinases listed. In contrast, ibrutinib, while a potent BTK inhibitor, demonstrates significant activity against ITK and other kinases, contributing to its broader immunomodulatory effects and clinical side-effect profile.
The choice between these inhibitors will depend on the specific research question. For studies requiring precise targeting of ITK to dissect its role in T-cell biology, this compound is the superior tool. For broader studies on the combined effects of BTK and ITK inhibition, or for clinical applications in B-cell malignancies, ibrutinib remains a key compound. The provided data and experimental protocols should serve as a valuable resource for researchers in the field of kinase inhibitor development and immunology.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibition of BTK and ITK with Ibrutinib Is Effective in the Prevention of Chronic Graft-versus-Host Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Cellular Target Engagement of ITK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the cellular target engagement of Interleukin-2-inducible T-cell kinase (ITK) inhibitors. ITK is a critical non-receptor tyrosine kinase in T-cell signaling, making it a key target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and T-cell malignancies.[1][2] Verifying that an inhibitor binds to ITK within a cellular context is a crucial step in the development of effective and selective therapeutic agents.
This document outlines key experimental techniques for confirming target engagement, presents comparative data for known ITK inhibitors, and provides detailed experimental protocols.
ITK Signaling Pathway
ITK plays a pivotal role in T-cell receptor (TCR) signaling.[3] Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C gamma 1 (PLCγ1).[3][4] This initiates a cascade of downstream signaling events, including the activation of transcription factors like NFAT and NF-κB, which are essential for T-cell activation, proliferation, and cytokine production.[4]
Caption: Simplified ITK signaling pathway upon T-cell receptor (TCR) engagement.
Comparative Analysis of ITK Inhibitors
Validating the efficacy of ITK inhibitors requires robust cellular assays. Below is a comparison of different ITK inhibitors and their effects as measured by common target engagement and downstream signaling assays.
| Inhibitor | Cell Type | Assay | Target Measured | Observed Effect | Reference |
| PRN694 | Jurkat T-cells | Western Blot | Phospho-PLCγ1 | Inhibition of TCR-induced phosphorylation | [4] |
| PRN694 | Human Primary T-cells | Flow Cytometry | CD69 Expression | Inhibition of TCR-induced CD69 upregulation | [4] |
| BMS-509744 | Malignant T-cell lines | Flow Cytometry | Apoptosis (Annexin V) | Induction of apoptosis | [5] |
| BMS-509744 | Malignant T-cell lines | Western Blot | Cleaved PARP, Caspase-3 | Increased cleavage, indicating apoptosis | [5] |
| GNE-7056 | Murine T-cells (in vivo) | Flow Cytometry | IL-4 Production | Reduction in IL-4 producing T-cells | [6] |
| Ibrutinib | T-cells | In vitro kinase assay | ITK activity | Covalent inhibition of ITK | [4] |
Experimental Methodologies for Target Engagement
Several methods can be employed to validate the engagement of an inhibitor with its target in a cellular environment. The choice of method depends on whether the goal is to directly measure binding or to assess the downstream functional consequences of target inhibition.
Western Blotting for Downstream Signaling Inhibition
This technique indirectly assesses target engagement by measuring the phosphorylation status of downstream substrates of ITK, such as PLCγ1. A reduction in the phosphorylation of these substrates in the presence of the inhibitor indicates successful target engagement and inhibition.
Caption: General workflow for Western Blot analysis of ITK signaling.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment : Culture T-cells (e.g., Jurkat) to the desired density. Treat cells with varying concentrations of the ITK inhibitor or a vehicle control (e.g., DMSO) for a specified duration. Stimulate the T-cell receptor using anti-CD3/CD28 antibodies to induce ITK signaling.
-
Cell Lysis : Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-PLCγ1) and a loading control (e.g., total PLCγ1 or GAPDH). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control to determine the extent of inhibition.[4][7]
Flow Cytometry for Cellular Phenotypes
Flow cytometry can be used to assess the functional consequences of ITK inhibition on T-cell populations, such as changes in activation markers, cytokine production, or apoptosis.
Caption: Workflow for flow cytometric analysis of ITK inhibitor effects.
Experimental Protocol: Flow Cytometry for T-cell Activation
-
Cell Preparation and Treatment : Prepare a single-cell suspension of T-cells. Treat the cells with the ITK inhibitor at various concentrations or a vehicle control. Stimulate the cells with anti-CD3/CD28 antibodies.[4][8]
-
Staining : After stimulation, harvest the cells and wash them with a suitable buffer (e.g., FACS buffer). Stain the cells with fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD4, CD8, CD69) and a viability dye to exclude dead cells. For intracellular cytokine staining, a protein transport inhibitor is added during stimulation, followed by cell fixation, permeabilization, and staining with antibodies against cytokines like IL-4.[8]
-
Data Acquisition : Acquire the data on a flow cytometer, collecting events for each sample.
-
Data Analysis : Analyze the data using flow cytometry software. Gate on the live, single-cell population and then identify specific T-cell subsets based on their marker expression. Quantify the percentage of cells expressing activation markers or producing specific cytokines.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly confirming target engagement in a cellular environment.[9] It is based on the principle that the binding of a ligand (inhibitor) to its target protein increases the thermal stability of the protein.[9][10][11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment : Treat cultured cells with the ITK inhibitor at the desired concentration or with a vehicle control.[10]
-
Heating : Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes).[9]
-
Lysis and Centrifugation : Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction containing non-denatured proteins from the precipitated (denatured) fraction by centrifugation.[7][10]
-
Protein Detection : Analyze the amount of soluble ITK protein in the supernatant of each sample using a sensitive protein detection method, typically Western blotting.[7]
-
Data Analysis : Plot the amount of soluble ITK protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[7]
References
- 1. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ITK Inhibitors: ITK Inhibitor 6 vs. BMS-509744
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK): ITK inhibitor 6 and BMS-509744. ITK is a non-receptor tyrosine kinase that serves as a critical component of the T-cell receptor (TCR) signaling pathway. Its role in T-cell activation, proliferation, and differentiation makes it a key therapeutic target for a variety of autoimmune disorders, inflammatory diseases, and T-cell malignancies.[1][2][3] This document details their respective selectivity profiles, supported by experimental data, and provides methodologies for the key experiments cited.
Quantitative Data Summary: Potency and Selectivity
The inhibitory activities of this compound and BMS-509744 have been evaluated against ITK and a panel of other kinases to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Target Kinase | This compound (IC50) | BMS-509744 (IC50) |
| ITK | 4 nM [4][5] | 19 nM [6][7][8] |
| BTK | 133 nM[4][5] | 4,100 nM (4.1 µM) |
| LCK | 155 nM[4][5] | 2,400 nM (2.4 µM) |
| JAK3 | 320 nM[4][5] | Not Reported |
| EGFR | 2,360 nM (2.36 µM)[4][5] | Not Reported |
| Fyn | Not Reported | 1,100 nM (1.1 µM) |
| IR (Insulin Receptor) | Not Reported | 1,100 nM (1.1 µM) |
Note: The data presented is compiled from multiple sources and assay conditions may vary.
Based on the available data, this compound demonstrates higher potency against ITK with an IC50 of 4 nM compared to 19 nM for BMS-509744.[4][5][6][7] In terms of selectivity, BMS-509744 is reported to have greater than 200-fold selectivity over other Tec family kinases and over 55-fold selectivity against a broader panel of kinases. While this compound is highly potent, it also shows inhibitory activity against other related kinases like BTK and LCK in the nanomolar range.[4][5]
Experimental Protocols
The determination of inhibitor selectivity is crucial for the development of targeted therapies. A standard method for this is the in vitro kinase assay.
Representative Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a common method for measuring the inhibitory activity of a compound against a panel of purified kinases by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.[9][10][11]
Materials:
-
Purified recombinant kinases (e.g., ITK, BTK, LCK).
-
Specific peptide or protein substrates for each kinase.
-
Test inhibitors (this compound, BMS-509744) dissolved in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).
-
[γ-³³P]ATP (radiolabeled ATP).
-
Unlabeled ATP solution.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration is 10 µM.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor (or DMSO for control wells).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP is typically kept at or near the Km value for each specific kinase to ensure accurate IC50 determination.[11]
-
Incubation: Incubate the reaction for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: Stop the reaction and transfer the contents to a phosphocellulose filter plate. The substrate, now potentially radiolabeled, will bind to the filter, while the unused [γ-³³P]ATP is washed away.
-
Detection: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological and experimental processes involved in kinase inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of PLCγ1 Phosphorylation by ITK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting Interleukin-2 Inducible T-cell Kinase (ITK), a crucial non-receptor tyrosine kinase in T-cell signaling. A key downstream event of ITK activation is the phosphorylation of Phospholipase C gamma 1 (PLCγ1) at tyrosine 783 (Y783), a critical step for T-cell activation, proliferation, and differentiation.[1][2] Consequently, inhibiting ITK and subsequently preventing PLCγ1 phosphorylation is a promising therapeutic strategy for a range of autoimmune diseases, inflammatory conditions, and T-cell malignancies.
This document focuses on the validation of PLCγ1 phosphorylation inhibition by presenting a comparative analysis of three well-characterized ITK inhibitors: BMS-509744, PRN694, and PF-06465469. The compound "ITK inhibitor 6" mentioned in the topic is presumed to be an internal or placeholder designation, as no public data is available under this name. The following guide will therefore focus on these known inhibitors to illustrate the validation process.
Comparative Efficacy of ITK Inhibitors on PLCγ1 Phosphorylation
The inhibitory potency of small molecules is a critical parameter in drug development. The following tables summarize the available quantitative data for the selected ITK inhibitors, providing a clear comparison of their potency against ITK and other kinases, as well as their effects on cellular functions related to PLCγ1 phosphorylation.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Mechanism of Action | ITK IC₅₀ | BTK IC₅₀ | Selectivity Notes |
| BMS-509744 | Reversible, ATP-competitive | 19 nM[3][4] | 4.1 µM[4] | Highly selective for ITK over other Tec family kinases (>200-fold) and a broad panel of other kinases (>55-fold).[4] |
| PRN694 | Covalent, irreversible | 0.3 nM[5] | - | Dual inhibitor of ITK and RLK.[6] |
| PF-06465469 | Covalent, irreversible | 2 nM[4] | 2 nM[4] | Potent inhibitor of both ITK and Bruton's tyrosine kinase (BTK).[4] |
| Note: A lower IC₅₀ value indicates greater potency. "-" indicates that data was not readily available in the searched literature for a direct comparison. |
Table 2: Cellular Activity - Inhibition of PLCγ1 Phosphorylation and Downstream Events
| Inhibitor | Inhibition of PLCγ1 Phosphorylation | Inhibition of Ca²⁺ Mobilization | Inhibition of IL-2 Production/Secretion |
| BMS-509744 | Potent inhibition of PLCγ1 tyrosine phosphorylation.[2][3][7] | Potent inhibition.[3] | Potent inhibition.[3] |
| PRN694 | Suppresses TCR pathways, including PLCγ1 activation.[5] | - | Inhibits pro-inflammatory cytokine release.[5] |
| PF-06465469 | Potent inhibition of PLCγ1 phosphorylation.[4] | Potent inhibition.[4] | Potent inhibition.[4] |
| Note: "-" indicates that data was not readily available in the searched literature for a direct comparison. |
Signaling Pathway and Experimental Workflow
To understand the context of ITK inhibition, it is essential to visualize the signaling cascade leading to PLCγ1 phosphorylation and the experimental methods used to validate inhibitor efficacy.
Caption: ITK signaling pathway leading to PLCγ1 phosphorylation.
Caption: Experimental workflow for validating ITK inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to assess the inhibition of PLCγ1 phosphorylation.
In Vitro ITK Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of ITK on its substrate, PLCγ1.
Materials:
-
Recombinant active ITK enzyme
-
Recombinant PLCγ1 protein (or a suitable peptide substrate)
-
ITK inhibitor (e.g., BMS-509744)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[1]
-
ATP
-
96-well plates
-
Plate reader for detection (e.g., luminescence for ADP-Glo™ assay)[8]
Protocol:
-
Prepare serial dilutions of the ITK inhibitor in DMSO and then dilute in kinase assay buffer.
-
In a 96-well plate, add the recombinant ITK enzyme and the PLCγ1 substrate to the kinase assay buffer.
-
Add the diluted ITK inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced (e.g., using the ADP-Glo™ Kinase Assay) or by detecting the phosphorylated substrate using an antibody-based method like ELISA.[8]
-
Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of PLCγ1 Phosphorylation in T-cells
This method is used to detect the levels of phosphorylated PLCγ1 within a cell lysate, providing a direct measure of the inhibitor's effect in a cellular context.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
TCR stimulating agents (e.g., anti-CD3/anti-CD28 antibodies)
-
ITK inhibitor
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PLCγ1 (Y783) and anti-total PLCγ1[9]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture T-cells to the desired density.
-
Pre-treat the cells with various concentrations of the ITK inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 2-10 minutes) to induce PLCγ1 phosphorylation.[10]
-
Immediately lyse the cells in ice-cold lysis buffer to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PLCγ1 (Y783) overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total PLCγ1 or a loading control like β-actin.
Intracellular Flow Cytometry for Phospho-PLCγ1
This high-throughput method allows for the quantification of phosphorylated PLCγ1 at the single-cell level, enabling the analysis of specific cell populations within a heterogeneous sample.
Materials:
-
T-cells
-
TCR stimulating agents
-
ITK inhibitor
-
Fixation buffer (e.g., formaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)[11]
-
Fluorochrome-conjugated anti-phospho-PLCγ1 (Y783) antibody[12]
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Protocol:
-
Treat and stimulate T-cells as described for the Western blot protocol.
-
Fix the cells immediately after stimulation to crosslink proteins and preserve phosphorylation.
-
Permeabilize the cells to allow antibodies to access intracellular epitopes.[11]
-
Stain the cells with the fluorochrome-conjugated anti-phospho-PLCγ1 (Y783) antibody and any desired cell surface marker antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-PLCγ1 signal in the inhibitor-treated samples compared to the stimulated control.[13]
References
- 1. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. file.yizimg.com [file.yizimg.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparative Guide to ITK Inhibitor 6 and Other Tec Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for immunological disorders and hematological malignancies is rapidly evolving, with a significant focus on the Tec family of non-receptor tyrosine kinases. This guide provides a detailed, data-driven comparison of a potent and selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, designated as ITK inhibitor 6 (also known as compound 43), against other notable Tec kinase inhibitors currently in use or under investigation. This objective analysis, supported by experimental data, aims to empower researchers in making informed decisions for their discovery and development programs.
The Tec kinase family, comprising ITK, Bruton's tyrosine kinase (BTK), Tec, BMX, and RLK (also known as TXK), plays a crucial role in the signaling pathways of immune cells. Dysregulation of these kinases is implicated in a variety of diseases, making them attractive therapeutic targets. This guide will focus on the comparative efficacy and selectivity of this compound against established inhibitors such as Ibrutinib, Acalabrutinib, and Zanubrutinib, as well as other investigational molecules like PF-06465469 and BMS-509744.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available biochemical and cellular IC50 data for this compound and other selected Tec family kinase inhibitors. It is important to note that these values are often determined in cell-free biochemical assays, and cellular activity can vary.
Table 1: Biochemical IC50 Values of Tec Kinase Inhibitors (nM)
| Inhibitor | ITK | BTK | TEC | BMX | RLK/TXK |
| This compound | 4 | 133 | - | - | - |
| PF-06465469 | 2 | 2 | - | - | - |
| BMS-509744 | 19 | >3800 | - | - | - |
| Ibrutinib | 2.2 | 0.5 | 78 | 1-10 | 3.2-78 |
| Acalabrutinib | >1000 | 3 | >1000 | 27 | >1000 |
| Zanubrutinib | 67 | 0.2 | 2 | - | 0.8 |
Table 2: Cellular Activity of this compound and Comparators
| Inhibitor | Assay | Cell Line | IC50 / GI50 (µM) |
| This compound | Antiproliferative (GI50) | Jurkat | 5.1 |
| Molt-4 | 3.7 | ||
| CCRF-CEM | 3.4 | ||
| H9 | 5.4 | ||
| HEK 293T | 19 | ||
| PF-06465469 | PLCγ phosphorylation | Jurkat | 0.031 |
| IL-2 Production | Human Whole Blood | 0.048 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental basis for the presented data, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Simplified Tec kinase signaling pathway downstream of T-cell or B-cell receptor activation.
Caption: General workflow for biochemical and cellular assays to determine inhibitor potency.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical IC50)
This protocol is a generalized method for determining the biochemical potency of inhibitors against Tec family kinases.
-
Materials: Recombinant human Tec family kinases (ITK, BTK, etc.), appropriate peptide substrate, ATP, kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA), test inhibitors, and a detection system (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate and comparable IC50 values.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (phosphorylated substrate) using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cellular Phosphorylation of PLCγ1 Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of a key downstream target of ITK in a cellular context.
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Procedure:
-
Seed Jurkat cells in a 6-well plate.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-10 minutes) to activate the T-cell receptor signaling pathway.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated PLCγ1 (p-PLCγ1) and total PLCγ1.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-PLCγ1 signal to the total PLCγ1 signal. The IC50 is calculated from the dose-response curve.
-
IL-2 Production Assay (ELISA)
This assay assesses the functional consequence of ITK inhibition on T-cell activation by measuring the secretion of the cytokine IL-2.
-
Cell Culture: Use Jurkat T-cells or isolated primary human T-cells.
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies or PHA/PMA for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Generate a standard curve and calculate the IL-2 concentration for each sample.
-
Determine the IC50 value for the inhibition of IL-2 production from the dose-response curve.
-
Conclusion
This guide provides a comparative overview of this compound and other prominent Tec kinase inhibitors, supported by quantitative data and detailed experimental methodologies. This compound demonstrates high potency for ITK with a degree of selectivity over BTK. The provided data and protocols serve as a valuable resource for researchers in the field of immunology and oncology, facilitating the selection and evaluation of appropriate tool compounds and potential therapeutic candidates targeting the Tec kinase family. Further head-to-head studies encompassing all members of the Tec kinase family would be beneficial for a more complete understanding of the selectivity profiles of these inhibitors.
Comparative Analysis of ITK Inhibitor 6: A Guide to Cross-Reactivity and Selectivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profile of ITK inhibitor 6 against other notable ITK inhibitors. The data presented herein is compiled from publicly available experimental results to facilitate an objective evaluation of its selectivity.
Interleukin-2 inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase that plays a central role in T-cell receptor (TCR) signaling. Its involvement in the activation, differentiation, and proliferation of T-cells has made it an attractive therapeutic target for a range of immunological and inflammatory diseases. A key challenge in the development of kinase inhibitors is ensuring target specificity to minimize off-target effects and associated toxicities. This guide focuses on the cross-reactivity analysis of this compound, also known as compound 43, and compares its performance with other known ITK inhibitors.
In Vitro Inhibitory Activity of this compound and Comparators
The potency and selectivity of this compound have been evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, alongside data for other ITK inhibitors where available, to provide a comparative overview.
| Kinase Target | This compound (IC50 nM) | BMS-509744 (IC50 nM) | Soquelitinib (CPI-818) (IC50 nM) | PF-06465469 (IC50 nM) |
| ITK | 4 [1] | 19 [2][3][4] | Selective covalent inhibitor | 2 [5][6] |
| BTK | 133[1] | >200-fold selectivity vs. other Tec kinases | Selective over other TEC family kinases | 2[5] |
| JAK3 | 320[1] | - | - | - |
| EGFR | 2360[1] | - | - | - |
| LCK | 155[1] | - | - | - |
Data for BMS-509744 indicates high selectivity for ITK over other Tec family kinases, though specific IC50 values for a broad panel are not readily available in the public domain. Soquelitinib is described as a highly selective covalent ITK inhibitor, with data suggesting it spares other closely related kinases.[7][8] A detailed numerical comparison from a kinome scan is not publicly available in a tabular format. PF-06465469 is a potent covalent inhibitor of both ITK and BTK.[5]
ITK Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade and the point at which ITK inhibitors exert their effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS-509744 | CAS:439575-02-7 | フナコシ [funakoshi.co.jp]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Corvus Pharmaceuticals Presents New Interim Soquelitinib Data from its Phase 1/1b T Cell Lymphoma Trial | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
Comparative Study of a Selective ITK Inhibitor on Th1, Th2, and Th17 Cell Differentiation and Function
This guide provides a comparative analysis of a selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, referred to here as a representative selective ITK inhibitor (e.g., soquelitinib (B12376851)/CPI-818), on the differentiation and function of Th1, Th2, and Th17 cells. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Interleukin-2 Inducible T-cell Kinase (ITK) is a crucial non-receptor tyrosine kinase in the Tec kinase family, predominantly expressed in T cells.[1][2][3] It is a key component of the T-cell receptor (TCR) signaling pathway, playing a vital role in T-cell development, activation, and differentiation.[1][3] Upon TCR stimulation, ITK is activated and phosphorylates downstream targets like phospholipase C-γ1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors that drive T-cell responses.[3]
Differentiation of naive CD4+ T cells into distinct T helper (Th) subsets, such as Th1, Th2, and Th17, is critical for orchestrating appropriate immune responses. Th1 cells are primarily involved in cellular immunity against intracellular pathogens, Th2 cells mediate humoral immunity and allergic responses, and Th17 cells are crucial for combating extracellular bacteria and fungi and are implicated in autoimmune diseases.[2] Given its role in TCR signaling, ITK is a key regulator of Th cell differentiation.[4] Inhibition of ITK, therefore, presents a promising therapeutic strategy for a range of immune-mediated disorders, including allergic diseases and autoimmune conditions.[1]
This guide focuses on a selective ITK inhibitor, exemplified by compounds like soquelitinib (formerly CPI-818), to objectively compare its effects on Th1, Th2, and Th17 cell lineages, supported by experimental data and detailed protocols.
Comparative Effects of Selective ITK Inhibition on Th Subsets
Selective ITK inhibitors have been shown to differentially modulate the differentiation and function of Th1, Th2, and Th17 cells.
-
Th1 Cells: The absence or inhibition of ITK kinase activity has been shown to surprisingly be required for optimal Th1 differentiation and cytokine production.[5] While initial studies with ITK knockout mice suggested ITK was not essential for Th1 responses, more recent findings using specific kinase inhibitors indicate that ITK's catalytic activity is indeed necessary for IFN-γ production by Th1 cells.[5] However, some studies also suggest that ITK deficiency can lead to a skewed Th1 response at the expense of Th2 and Th17 differentiation.[6]
-
Th2 Cells: ITK signaling is critical for the development and function of Th2 cells.[1][2] Inhibition of ITK impairs the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13.[7][8] This makes ITK inhibitors particularly attractive for the treatment of Th2-mediated diseases like asthma and allergic inflammation.[8]
-
Th17 Cells: ITK positively regulates the differentiation of pro-inflammatory Th17 cells.[4][9][10] Inhibition of ITK has been demonstrated to suppress Th17 differentiation and the production of their signature cytokine, IL-17.[5][7] Interestingly, studies have shown that inhibiting ITK under Th17 polarizing conditions can induce a switch in cell fate, leading to the generation of anti-inflammatory Foxp3+ regulatory T-like cells (Tregs).[9][11]
Data Presentation
The following tables summarize the quantitative effects of a representative selective ITK inhibitor on key parameters of Th1, Th2, and Th17 cell differentiation and function.
Table 1: Effect of Selective ITK Inhibitor on T Helper Cell Differentiation
| T Helper Subset | Key Transcription Factor | Effect of ITK Inhibitor |
| Th1 | T-bet | Variable effects reported; kinase activity required for optimal IFN-γ production.[5] |
| Th2 | GATA-3 | Inhibition of differentiation and cytokine production.[7] |
| Th17 | RORγt | Strong inhibition of differentiation; may promote a switch to a Treg-like phenotype.[7][9] |
Table 2: Effect of Selective ITK Inhibitor on Cytokine Production
| Cytokine | T Helper Subset | Effect of ITK Inhibitor |
| IFN-γ | Th1 | Inhibition of production when kinase activity is blocked.[5] |
| IL-4 | Th2 | Significant reduction in secretion.[7][8] |
| IL-5 | Th2 | Significant reduction in secretion.[7] |
| IL-13 | Th2 | Significant reduction in secretion.[7] |
| IL-17A | Th17 | Strong inhibition of production.[7][8] |
Signaling Pathways and Experimental Workflow
ITK Signaling Pathway in T Helper Cells
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade that influences T helper cell differentiation.
Caption: ITK signaling cascade downstream of the T-cell receptor.
Experimental Workflow for Assessing ITK Inhibitor Effects
The diagram below outlines a typical workflow for studying the impact of an ITK inhibitor on T helper cell differentiation in vitro.
Caption: In vitro workflow for studying ITK inhibitor effects on T cells.
Experimental Protocols
Isolation of Naive CD4+ T Cells
Naive CD4+ T cells can be isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Commercially available naive CD4+ T cell isolation kits are recommended for high purity.
In Vitro T Helper Cell Differentiation
-
Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies in sterile PBS overnight at 4°C.[12]
-
Cell Seeding: Wash the coated plates with sterile PBS. Seed the isolated naive CD4+ T cells at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 or TexMACS medium.[12][13]
-
Differentiation Conditions: Add the appropriate polarizing cytokines and antibodies to induce differentiation into the desired T helper subset. At the same time, add the selective ITK inhibitor at various concentrations or a vehicle control (e.g., DMSO).
-
Th1: IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
Th2: IL-4 (20 ng/mL) and anti-IFN-γ (10 µg/mL).
-
Th17: TGF-β (5 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
-
Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.[12][13] Every two days, the cell culture can be split and fresh medium with cytokines and inhibitor can be added.[13]
Analysis of T Helper Cell Differentiation
a) Cytokine Secretion Analysis (ELISA or Cytometric Bead Array - CBA)
-
After the culture period, centrifuge the plates and collect the supernatants.
-
Measure the concentration of key cytokines (IFN-γ for Th1, IL-4/IL-5/IL-13 for Th2, IL-17A for Th17) using commercially available ELISA kits or CBA kits according to the manufacturer's instructions.
b) Intracellular Cytokine and Transcription Factor Staining (Flow Cytometry)
-
Restimulation: For intracellular cytokine analysis, restimulate the differentiated T cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[13][14]
-
Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4) with fluorescently conjugated antibodies.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer set.
-
Intracellular Staining: Stain the cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17A) and key transcription factors (e.g., T-bet, GATA-3, RORγt).
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of cells expressing the specific markers in the CD4+ T cell population.[15]
Conclusion
Selective inhibition of ITK provides a powerful tool to modulate T helper cell differentiation and function. The representative data and protocols presented in this guide demonstrate that ITK inhibitors effectively suppress Th2 and Th17 responses while having a more complex role in Th1 function. Notably, the ability of these inhibitors to not only block pro-inflammatory Th17 cells but also promote a switch towards a regulatory phenotype highlights their therapeutic potential for a wide range of autoimmune and inflammatory diseases. Further research and detailed characterization of specific ITK inhibitors will continue to elucidate their precise mechanisms of action and clinical utility.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requirement for Itk kinase activity for Th1, Th2, Th17 and iNKT cell cytokine production revealed by an allele sensitive mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. corvuspharma.com [corvuspharma.com]
- 8. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ITK signaling regulates a switch between T helper 17 and T regulatory cell lineages via a calcium-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. academic.oup.com [academic.oup.com]
- 15. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
validating anti-proliferative activity of ITK inhibitor 6 in H9 and HEK293T cells
A Comparative Guide to the Anti-proliferative Activity of ITK Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative activity of this compound in the human T-cell lymphoma line H9 and the human embryonic kidney line HEK293T. Data is presented to highlight the inhibitor's potency and selectivity, with comparisons to other known ITK inhibitors. Detailed experimental protocols are provided for key assays to support further research and validation.
Introduction to ITK Inhibition
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR engagement, ITK is activated and proceeds to phosphorylate downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production.[1][2] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for T-cell mediated inflammatory diseases and certain T-cell malignancies. Inhibiting ITK is expected to suppress the proliferation of T-cell-derived cancer lines, such as H9, while having minimal effect on non-immune cells like HEK293T that do not rely on this pathway.
Performance of this compound
This compound (also referred to as compound 43) is a potent and selective inhibitor of ITK.[2] It demonstrates significant anti-proliferative activities, particularly in T-cell lines. Its effect is markedly reduced in non-T-cell lines, underscoring its targeted mechanism of action.
Data Presentation: Anti-proliferative and Kinase Inhibitory Activity
The tables below summarize the quantitative data for this compound and comparable molecules.
Table 1: Anti-proliferative Activity (GI₅₀) of this compound in Various Cell Lines
| Cell Line | Cell Type | GI₅₀ (µM) |
| H9 | T-cell Lymphoma | 5.4[2] |
| Jurkat | T-cell Leukemia | 5.1[2] |
| Molt-4 | T-cell Leukemia | 3.7[2] |
| CCRF-CEM | T-cell Leukemia | 3.4[2] |
| HEK293T | Embryonic Kidney | 19.0 [2] |
The Growth Inhibition 50 (GI₅₀) is the concentration of the inhibitor that causes a 50% reduction in cellular proliferation.
The data clearly indicates that this compound is substantially more effective at inhibiting the growth of T-cell lines (H9, Jurkat, Molt-4, CCRF-CEM) compared to the non-T-cell line HEK293T. The nearly 4-fold higher GI₅₀ value in HEK293T cells suggests that the anti-proliferative effect is primarily mediated through on-target ITK inhibition, which is absent in these cells, rather than off-target cytotoxicity.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| ITK | 4 [2] |
| BTK | 133[2] |
| LCK | 155[2] |
| JAK3 | 320[2] |
| EGFR | 2360[2] |
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an inhibitor required to block 50% of the target kinase's activity.
This profile highlights the high selectivity of this compound for its primary target, ITK, with significantly less potency against other related and unrelated kinases.
Table 3: Comparison with Alternative ITK Inhibitors
| Inhibitor | Target(s) | ITK IC₅₀ (nM) | Notes on Anti-proliferative Activity |
| This compound | ITK | 4 [2] | Potent against T-cell lines (GI₅₀ = 3.4-5.4 µM).[2] |
| BMS-509744 | ITK | 19[3][4] | Reduces T-cell proliferation; weakly active against TCR-stimulated signals in Jurkat cells.[1][3] |
| Soquelitinib (CPI-818) | ITK | 2.3[5] | Inhibits tumor growth in multiple murine models; suppresses IL-2 secretion in Jurkat cells (IC₅₀ = 136 nM).[6] |
| PRN694 | ITK/RLK | 0.3[7] | Significantly inhibits anti-CD3/CD28-induced proliferation of primary CD4 and CD8 T-cells.[1][8] |
This comparison places this compound among other potent ITK inhibitors, each with distinct selectivity profiles and demonstrated effects on T-cell proliferation.
Mandatory Visualizations
Signaling & Experimental Diagrams
Caption: ITK Signaling Pathway Downstream of the T-Cell Receptor (TCR).
Caption: Workflow for Validating Anti-proliferative Activity.
Experimental Protocols
Cell Proliferation Assay (MTT/WST-1 Method)
This protocol is a generalized method for assessing cell viability and proliferation, adaptable for both suspension (H9) and adherent (HEK293T) cells.
Materials:
-
H9 and HEK293T cells
-
Complete culture medium (e.g., RPMI-1640 for H9, DMEM for HEK293T, with 10% FBS)
-
96-well flat-bottom plates
-
This compound (and other inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
HEK293T (Adherent): Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
H9 (Suspension): Count and seed cells directly into a 96-well plate at a density of 20,000-40,000 cells/well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired final concentrations of the inhibitor to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT/WST-1 Addition:
-
For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours.
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours until a purple precipitate is visible.
-
-
Measurement:
-
For WST-1: Shake the plate for 1 minute and measure the absorbance at 450 nm.
-
For MTT: Carefully remove the medium. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate and then aspirate.[9] Add 100 µL of solubilization solution to each well. Shake on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[10] Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the inhibitor concentration and determine the GI₅₀ value using non-linear regression analysis.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze cell cycle distribution following inhibitor treatment.
Materials:
-
Treated and control cells (from a 6-well plate format)
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture H9 or HEK293T cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x GI₅₀) for 24-48 hours.
-
Cell Harvesting:
-
H9: Collect cells by centrifugation at 300 x g for 5 minutes.
-
HEK293T: Aspirate medium, wash with PBS, and detach cells using trypsin. Neutralize trypsin with complete medium and collect by centrifugation.
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.
-
Use analysis software to gate on single cells and generate a histogram of DNA content.
-
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of inhibitor-treated cells to the vehicle control to identify any cell cycle arrest.[12]
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. corvuspharma.com [corvuspharma.com]
- 6. Soquelitinib | CPI-818 | Selective ITK inhibitor | TargetMol [targetmol.com]
- 7. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of ITK Inhibitor 6: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of ITK Inhibitor 6
This document provides detailed procedural guidance for the safe disposal of this compound, a potent and selective kinase inhibitor used in research and drug development. Adherence to these protocols is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance. The following information is intended for researchers, scientists, and drug development professionals.
Compound Profile and Safety Data
This compound is a selective and potent inhibitor of Interleukin-2 inducible T-cell kinase (ITK), with activity against other kinases as well.[1][2] Understanding the specific activity of this compound underscores the need for careful handling and disposal.
| Target | IC50 |
| ITK | 4 nM |
| BTK | 133 nM |
| LCK | 155 nM |
| JAK3 | 320 nM |
| EGFR | 2360 nM |
| Data sourced from MedChemExpress and Immunomart.[1][2] |
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[3][4]
-
Storage: Store in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[5]
ITK Signaling Pathway
The following diagram illustrates the signaling pathway involving ITK, which is crucial for T-cell receptor (TCR) signaling. ITK activation leads to the phosphorylation of PLCγ1, initiating downstream signaling cascades that result in T-cell activation and proliferation.[6][7] this compound acts by blocking the ATP-binding site of ITK, thereby inhibiting these downstream effects.[2][8]
Caption: ITK signaling pathway upon T-cell receptor (TCR) engagement and the point of inhibition by this compound.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as pipette tips, tubes, and gloves should be collected in a designated hazardous solid waste container.[4]
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[4]
-
Do not mix with other incompatible waste streams. Strong acids/alkalis and strong oxidizing/reducing agents are noted as incompatible materials for a similar compound.[3]
-
Step 2: Accidental Spill Clean-up and Disposal
In the event of a spill, ensure the area is well-ventilated and restrict access. Wear appropriate PPE.
-
Liquid Spills: Absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Solid Spills: Carefully sweep or vacuum the material, avoiding dust generation.
-
Collect all contaminated materials (absorbent, cleaning cloths, etc.) in a sealed, labeled hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect the decontamination materials as hazardous waste.[4]
Step 3: Final Disposal
-
All collected waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[4]
-
Do not dispose of this compound down the sink or in regular trash. [4]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vitro setting, such as assessing its impact on cell proliferation or kinase activity.
Caption: A generalized workflow for in vitro evaluation of this compound's anti-proliferative and signaling inhibition effects.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in research.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS 2404604-06-2 | Sun-shinechem [sun-shinechem.com]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling ITK inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of ITK Inhibitor 6, a potent Interleukin-2 inducible T-cell kinase (ITK) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. ITK inhibitors are investigated for use in T-cell-mediated diseases, and due to their potent biological activity, careful handling is required.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling the compound. Ensure gloves are regularly inspected for tears or punctures.[4] |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes. Prescription safety glasses are also suitable.[4] |
| Body Protection | Laboratory coat or gown | A disposable gown is preferred. If a reusable lab coat is used, it must be professionally laundered and not taken home.[4] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.[4] |
| Face Protection | Face shield | A face shield should be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk.
Engineering Controls:
-
Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of dust.[4]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.[4]
-
Work Surface: Work on a disposable absorbent bench protector to contain any potential spills.[4]
-
Weighing: Use a dedicated and calibrated scale for weighing the compound.
-
Dissolving: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Contaminated Materials | All disposable items that have come into contact with this compound, including gloves, gowns, bench protectors, pipette tips, and vials, must be collected in a designated hazardous waste container.[4] |
| Unused Compound | Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. |
| Waste Segregation | Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4] |
Experimental Workflow: Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
Signaling Pathway Inhibition by this compound
This compound is a potent and selective inhibitor of ITK, with an IC50 of 4 nM. It also shows activity against BTK, JAK3, EGFR, and LCK at higher concentrations.[5] By inhibiting ITK, it blocks the phosphorylation of downstream targets like PLCγ1 and ERK1/2, which are crucial for T-cell activation and proliferation.[5]
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
